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  • Product: 1-(5-Methoxypyridin-2-yl)ethan-1-amine
  • CAS: 1256836-01-7

Core Science & Biosynthesis

Foundational

Physical and chemical properties of 1-(5-Methoxypyridin-2-yl)ethan-1-amine

An In-depth Technical Guide to the Physicochemical Properties of 1-(5-Methoxypyridin-2-yl)ethan-1-amine Abstract 1-(5-Methoxypyridin-2-yl)ethan-1-amine is a heterocyclic amine that serves as a crucial building block in m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-(5-Methoxypyridin-2-yl)ethan-1-amine

Abstract

1-(5-Methoxypyridin-2-yl)ethan-1-amine is a heterocyclic amine that serves as a crucial building block in medicinal chemistry and drug development. Its structure, featuring a methoxy-substituted pyridine ring coupled with a chiral ethylamine side chain, presents a versatile scaffold for synthesizing novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, tailored for researchers, scientists, and drug development professionals. It consolidates essential data on its molecular structure, physicochemical characteristics, reactivity, and safety protocols, offering field-proven insights to guide its effective use in a laboratory setting.

Introduction: The Role of Aminopyridines in Modern Drug Discovery

The aminopyridine scaffold is a privileged structure in medicinal chemistry, valued for its ability to form key hydrogen bonds and participate in various biological interactions. These structures are integral to numerous approved drugs and clinical candidates targeting a wide array of diseases. The inclusion of a methoxy group and an ethylamine side chain, as seen in 1-(5-Methoxypyridin-2-yl)ethan-1-amine, further functionalizes the core, allowing for fine-tuning of properties like solubility, metabolic stability, and target affinity. The utility of aminopyridine derivatives as key intermediates in the synthesis of pharmaceuticals makes a thorough understanding of their properties essential for any research endeavor in this field.[1][2]

Molecular Structure and Identification

A precise understanding of a compound's structure and its identifiers is the foundation of all subsequent research and development activities.

Chemical Structure

The molecular architecture of 1-(5-Methoxypyridin-2-yl)ethan-1-amine consists of a pyridine ring substituted with a methoxy group at the 5-position and an aminoethyl group at the 2-position. The presence of a stereocenter at the carbon atom adjacent to the amine group means the compound can exist as (R) and (S) enantiomers.

Caption: 2D structure of 1-(5-Methoxypyridin-2-yl)ethan-1-amine.

Chemical Identifiers

For unambiguous identification and data retrieval, the following identifiers are used for this compound and its common forms.

IdentifierValueSource(s)
IUPAC Name 1-(5-methoxypyridin-2-yl)ethan-1-amine[3][4]
Molecular Formula C₈H₁₂N₂O[3][4]
Molecular Weight 152.20 g/mol [3]
CAS Number 953780-25-1 ((R)-enantiomer)[3]
1803594-91-3 (dihydrochloride salt)[5]
SMILES CC(C1=NC=C(C=C1)OC)N[4]
InChIKey XFPSDYRFLSUNKD-UHFFFAOYSA-N[4]

Physical Properties

The physical properties of a compound dictate its handling, formulation, and pharmacokinetic behavior.

Summary of Physicochemical Data

The following table summarizes the key experimentally determined and predicted physical properties.

PropertyValueMethod/NoteSource(s)
Melting Point 54 - 58 °C (129 - 136 °F)Literature
Boiling Point 204 - 210 °C (399 - 410 °F)Literature
XlogP 0.1Predicted[4]
Field-Proven Insights

The moderate melting point indicates that the compound is a solid at room temperature, which simplifies handling and weighing operations compared to volatile liquids. Its low predicted octanol-water partition coefficient (XlogP) of 0.1 suggests a degree of hydrophilicity, which is a desirable trait for achieving aqueous solubility in biological assays and potential drug formulations.[4] However, this must be balanced against the need for membrane permeability, a critical factor in drug absorption.

Chemical and Spectroscopic Properties

Reactivity and Stability

1-(5-Methoxypyridin-2-yl)ethan-1-amine exhibits reactivity characteristic of a primary amine and a pyridine derivative.

  • Basicity: The primary amine group is basic and will readily react with acids to form ammonium salts, such as the commercially available dihydrochloride salt.[5] This property is often exploited to improve the solubility and crystallinity of amine-containing compounds.

  • Nucleophilicity: The lone pair of electrons on the primary amine makes it a potent nucleophile, susceptible to acylation, alkylation, and other bond-forming reactions crucial for synthetic elaboration.

  • Thermal Stability: While stable under standard conditions, it can form explosive mixtures with air upon intense heating. A critical temperature range is considered to be approximately 15 Kelvin below the flash point.

Spectroscopic Characterization Workflow

start Sample of 1-(5-Methoxypyridin-2-yl)ethan-1-amine ir FT-IR Spectroscopy start->ir Functional Groups nmr NMR Spectroscopy (¹H and ¹³C) start->nmr Molecular Skeleton ms Mass Spectrometry (MS) start->ms Molecular Weight ir->nmr e.g., N-H, C-O stretches nmr->ms e.g., Methoxy, Aromatic signals confirm Structural Confirmation ms->confirm e.g., [M+H]⁺ = 153.10224

Caption: Standard analytical workflow for structural elucidation.

  • ¹H NMR: One would expect to see distinct signals corresponding to the methoxy protons (a singlet), the aromatic protons on the pyridine ring (three distinct signals), and the protons of the ethylamine side chain (a quartet and a doublet), along with a broad singlet for the -NH₂ protons.

  • ¹³C NMR: The spectrum should show eight distinct carbon signals, corresponding to the two methyl groups, the five carbons of the pyridine ring, and the methine carbon of the side chain.

  • IR Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine, C-H stretching for the aromatic and aliphatic groups, C=N and C=C stretching from the pyridine ring, and C-O stretching from the methoxy group.

  • Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula. The predicted m/z for the protonated molecule [M+H]⁺ is 153.10224.[4]

Safety, Handling, and Storage

Given its hazardous properties, adherence to strict safety protocols is mandatory when working with this compound.

GHS Hazard Identification

1-(5-Methoxypyridin-2-yl)ethan-1-amine is classified with significant hazards:

  • Acute Toxicity (Oral), Category 3 (H301: Toxic if swallowed)

  • Acute Toxicity (Dermal), Category 3 (H311: Toxic in contact with skin)

  • Skin Corrosion, Category 1A (H314: Causes severe skin burns and eye damage)

  • Hazardous to the Aquatic Environment (Chronic), Category 3 (H412: Harmful to aquatic life with long lasting effects)

The signal word for this compound is "Danger" .

Self-Validating Safe Handling Protocol

This protocol is designed as a self-validating system, where each step builds upon the last to ensure comprehensive protection. The causality is clear: engineering controls reduce exposure, PPE protects the user from residual risk, and procedural steps minimize accidental release.

prep 1. Preparation: Review SDS & Prepare Workspace ppe 2. Don PPE: Nitrile Gloves, Lab Coat, Splash Goggles / Face Shield prep->ppe eng 3. Engineering Control: Work within a certified Chemical Fume Hood ppe->eng handle 4. Handling: Carefully weigh and transfer. Avoid creating dust. eng->handle clean 5. Decontamination: Clean workspace with appropriate solvent. Dispose of waste. handle->clean doff 6. Doff PPE & Hygiene: Remove PPE correctly. Wash hands thoroughly. clean->doff

Caption: A multi-layered workflow for safely handling the compound.

  • Personal Protective Equipment (PPE): Wear protective gloves, flame-retardant protective clothing, and eye/face protection at all times.[6]

  • Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6]

  • First Aid: In case of contact, immediately take off all contaminated clothing and rinse the affected area with water. For eye contact, rinse cautiously with water for several minutes. If swallowed or inhaled, seek immediate medical attention.[4]

Storage and Disposal
  • Storage: Store in a cool, dry place with the container tightly closed to prevent moisture absorption and degradation.[6][7]

  • Disposal: Dispose of the material as hazardous waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains, as it is harmful to aquatic life.

Conclusion

1-(5-Methoxypyridin-2-yl)ethan-1-amine is a valuable synthetic intermediate with well-defined, albeit hazardous, properties. Its character as a solid with moderate hydrophilicity makes it a tractable starting point for complex synthetic campaigns. A comprehensive understanding of its physical data, coupled with a rigorous adherence to the safety and handling protocols outlined in this guide, will enable researchers to leverage its full potential in the discovery and development of novel therapeutics.

References

  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET for 1-(5-Methoxypyridin-2-yl)ethanamine.
  • KISHIDA CHEMICAL CO., LTD. (2023, May 8). Safety Data Sheet for 2-(6-Methoxypyridin-2-yl)propan-2-amine.
  • Advanced ChemBlocks. (2026, February 7). (R)-1-(5-methoxypyridin-2-yl)ethan-1-amine.
  • PubChemLite. 1-(5-methoxypyridin-2-yl)ethan-1-amine dihydrochloride.
  • Scafell Organics. (2023, March 13). 1-(5-methoxypyridin-2-yl)
  • Angene Chemical. (2021, May 1). Safety Data Sheet for 2-(Prop-1-en-2-yl)pyridine.
  • TCI Chemicals. (2024, December 17).
  • Chem-Impex. 1-(5-Methylpyridin-2-yl)ethylamine.
  • ChemicalRegister. 1-(5-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride (CAS No. 1803594-91-3) Suppliers.
  • PMC. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases.
  • ChemScene. 1-(6-Methoxypyridin-3-yl)ethan-1-amine.

Sources

Exploratory

An In-Depth Technical Guide to (R)-1-(5-methoxypyridin-2-yl)ethan-1-amine (CAS Number: 953780-25-1)

Disclaimer: Specific peer-reviewed literature and detailed experimental data for (R)-1-(5-methoxypyridin-2-yl)ethan-1-amine are limited. This guide is constructed based on the known properties of its structural component...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Specific peer-reviewed literature and detailed experimental data for (R)-1-(5-methoxypyridin-2-yl)ethan-1-amine are limited. This guide is constructed based on the known properties of its structural components—chiral amines, 2-aminopyridines, and methoxypyridines—to provide a predictive but comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

(R)-1-(5-methoxypyridin-2-yl)ethan-1-amine is a chiral building block with significant potential in medicinal chemistry and asymmetric synthesis. Its structure, incorporating a stereogenic center, a basic amino group, and a methoxy-substituted pyridine ring, offers a unique combination of functionalities. Pyridine and its derivatives are integral to numerous pharmaceuticals due to their ability to engage in hydrogen bonding and their generally favorable metabolic profiles.[] The chirality of this molecule makes it a valuable asset in the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development.[2] This guide will provide a detailed exploration of its predicted properties, potential synthetic routes, and prospective applications, drawing parallels from closely related and well-studied chemical entities.

Physicochemical Properties

The physicochemical properties of (R)-1-(5-methoxypyridin-2-yl)ethan-1-amine are summarized in the table below. These values are derived from supplier data and computational predictions.

PropertyValueSource
CAS Number 953780-25-1[3]
Molecular Formula C₈H₁₂N₂O[3]
Molecular Weight 152.2 g/mol [3]
IUPAC Name (1R)-1-(5-methoxypyridin-2-yl)ethan-1-amine[3]
Appearance Predicted to be a liquid or low-melting solidGeneral knowledge of similar amines
Boiling Point Not available
Melting Point Not available
Solubility Predicted to be soluble in water and common organic solvents[4][5]
pKa (predicted) The pyridine nitrogen is expected to be less basic than pyridine itself due to the electron-donating methoxy group, while the ethylamine nitrogen will have a typical alkylamine basicity.[6]

Predicted Reactivity and Chemical Profile

The reactivity of this compound is dictated by its three main functional groups: the chiral primary amine, the pyridine ring, and the methoxy group.

  • Chiral Primary Amine: This is the most reactive site for nucleophilic attack and salt formation. It can be expected to undergo reactions typical of primary amines, such as acylation, alkylation, and reductive amination. The chirality of this center is key to its utility in asymmetric synthesis.[7]

  • Pyridine Ring: The pyridine ring is an electron-deficient aromatic system. The nitrogen atom can act as a hydrogen bond acceptor and a coordination site for metal catalysts. The methoxy group at the 5-position is an electron-donating group, which can influence the regioselectivity of electrophilic substitution on the pyridine ring.[6]

  • Methoxy Group: The methoxy group is generally stable but can be cleaved under harsh acidic conditions. It influences the electronic properties of the pyridine ring.[8]

G Core (R)-1-(5-methoxypyridin-2-yl)ethan-1-amine Amine Chiral Primary Amine (Nucleophilic Center) Core->Amine Functionality Pyridine Pyridine Ring (Aromatic System) Core->Pyridine Functionality Methoxy Methoxy Group (Electron-donating) Core->Methoxy Functionality Reactions Acylation, Alkylation, Asymmetric Synthesis, Coordination Chemistry Amine->Reactions Participates in Pyridine->Reactions Influences Methoxy->Pyridine Modifies

Potential Synthetic Strategies

Proposed Asymmetric Synthesis Workflow
  • Imine Formation: Condensation of 5-methoxypyridine-2-carboxaldehyde with a chiral sulfinamide (e.g., (R)- or (S)-tert-butanesulfinamide) in the presence of a dehydrating agent like titanium tetraethoxide.

  • Diastereoselective Addition: Reaction of the resulting N-sulfinylimine with a methyl nucleophile, such as methylmagnesium bromide or methyllithium. The chiral sulfinyl group directs the addition of the methyl group to one face of the C=N double bond, leading to a diastereomeric excess of one stereoisomer.[9]

  • Deprotection: Removal of the sulfinyl group under acidic conditions (e.g., HCl in an appropriate solvent) to yield the desired chiral primary amine.

G Start 5-Methoxypyridine- 2-carboxaldehyde Step1 Condensation with Chiral Sulfinamide Start->Step1 Intermediate Chiral N-Sulfinylimine Step1->Intermediate Step2 Diastereoselective Addition of Me-Nu Intermediate->Step2 Protected Sulfinamide-protected Amine Step2->Protected Step3 Acidic Deprotection Protected->Step3 Product (R)-1-(5-methoxypyridin-2-yl) ethan-1-amine Step3->Product

Potential Applications in Research and Drug Development

The structural motifs within (R)-1-(5-methoxypyridin-2-yl)ethan-1-amine suggest several promising applications in the pharmaceutical and chemical industries.

Chiral Building Block in Asymmetric Synthesis

Chiral amines are fundamental tools in asymmetric synthesis, serving as chiral auxiliaries, resolving agents, and precursors for chiral ligands and catalysts.[2][10] This compound could be utilized in the synthesis of complex, enantiomerically pure molecules, including active pharmaceutical ingredients (APIs).

Scaffold for Biologically Active Molecules

The 2-aminopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of drugs with diverse biological activities, including antibacterial, antiviral, and anti-inflammatory properties.[][11] The introduction of a chiral center and a methoxy group can modulate the pharmacokinetic and pharmacodynamic properties of potential drug candidates. The methoxy group, in particular, can influence metabolic stability and receptor binding affinity.[6]

G Molecule (R)-1-(5-methoxypyridin-2-yl)ethan-1-amine App1 Asymmetric Synthesis Molecule->App1 as App2 Medicinal Chemistry Molecule->App2 as Use1 Use1 App1->Use1 Chiral Auxiliary Use2 Use2 App1->Use2 Resolving Agent Use3 Use3 App1->Use3 Ligand Precursor Use4 Use4 App2->Use4 Scaffold for APIs Use5 Use5 App2->Use5 Modulation of PK/PD

Analytical Methods for Quality Control

Ensuring the enantiomeric purity of chiral compounds is crucial. Several analytical techniques are available for this purpose.

Analytical MethodPrincipleTypical ConditionsReference
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase.Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) with mobile phases like hexane/isopropanol or polar organic solvents.[12][13]
Chiral Supercritical Fluid Chromatography (SFC) Similar to HPLC but uses supercritical CO₂ as the main mobile phase component, often leading to faster separations.Cyclofructan-based or polysaccharide-based columns.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct signals for each enantiomer.Use of chiral solvating agents (e.g., (R)-1,1'-bi-2-naphthol) or chiral derivatizing agents.[12][14]
Exemplary Protocol: Chiral HPLC for Enantiomeric Purity

Objective: To determine the enantiomeric excess (e.e.) of (R)-1-(5-methoxypyridin-2-yl)ethan-1-amine.

Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralpak® AD-H)

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, diethylamine)

  • Sample of (R)-1-(5-methoxypyridin-2-yl)ethan-1-amine

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of n-hexane, isopropanol, and a small amount of an amine modifier like diethylamine (e.g., 90:10:0.1 v/v/v). The exact ratio should be optimized for best separation.

  • Sample Preparation: Dissolve a small amount of the amine in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 25 °C

    • Detection wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

  • Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample onto the column and record the chromatogram.

  • Data Interpretation: Identify the peaks corresponding to the (R) and (S) enantiomers. Calculate the enantiomeric excess using the peak areas: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100.

Safety and Handling

Specific toxicity data for this compound are not available. However, based on the general properties of aminopyridines, it should be handled with care. 2-Aminopyridine, a related compound, is toxic by ingestion and inhalation.[4][15]

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16][17]

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.[18]

  • In case of exposure, follow standard first-aid procedures.[19]

Conclusion

(R)-1-(5-methoxypyridin-2-yl)ethan-1-amine is a chiral building block with considerable, albeit largely unexplored, potential. While direct experimental data is scarce, a comprehensive understanding of its constituent chemical moieties allows for a robust prediction of its properties and applications. Its value lies in its potential as a precursor to novel, enantiomerically pure compounds in the fields of medicinal chemistry and materials science. Further research into the synthesis, reactivity, and biological activity of this specific molecule is warranted to fully unlock its potential.

References

  • Denmark, S. E., & Beutner, G. L. (2008). Lewis Base Catalysis in Organic Synthesis.
  • The Royal Society of Chemistry. The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). [Link]

  • Wikipedia. 2-Aminopyridine. [Link]

  • YouTube. Enantioselective synthesis of (R)-& (S)-1-(pyridin-2-yl)ethan-1-amine from Pyridine-2-carboxaldehyde. [Link]

  • The Royal Society of Chemistry. Asymmetric catalysis with chiral primary amine-based organocatalysts. [Link]

  • ResearchGate. Synthesis of Chiral Nonracemic 1-(2-Pyridinyl)ethylamines: Stereospecific Introduction of Amino Function onto the 2-Pyridinylmethyl Carbon Center. [Link]

  • LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]

  • ChemBK. 2-Aminopyridine. [Link]

  • PubChem. 2-Aminopyridine. [Link]

  • IUPAC. ANALYTICAL CHIRAL SEPARATION METHODS. [Link]

  • National Center for Biotechnology Information. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]

  • SIOC Journals. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. [Link]

  • National Center for Biotechnology Information. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. [Link]

  • Cheméo. Chemical Properties of 2-Aminopyridine (CAS 504-29-0). [Link]

  • ACS Publications. The Reaction of 2-Aminopyridine with α-Halo Ketones. [Link]

  • ResearchGate. 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. [Link]

  • National Center for Biotechnology Information. Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives. [Link]

  • Wikipedia. Chiral analysis. [Link]

  • PubChem. 2-Methoxypyridine. [Link]

  • The Royal Society of Chemistry. Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. [Link]

  • ResearchGate. Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. [Link]

  • National Center for Biotechnology Information. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. [Link]

  • MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. [Link]

  • National Center for Biotechnology Information. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. [Link]

  • The Royal Society of Chemistry. 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. [Link]

  • FooDB. Showing Compound 3-Methoxypyridine (FDB004414). [Link]

  • National Center for Biotechnology Information. β-Phenethylamine Synthesis: N-Pyridinium Aziridines as Latent Dual Electrophiles. [Link]

  • ResearchGate. Synthesis of Chiral 1,4,2-Oxazaphosphorinanes Bearing Pyridyl Substituents. [Link]

  • MDPI. Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. [Link]

  • The Royal Society of Chemistry. Photophysical properties of 4-(5-methylthiophen-2-yl)pyridinium–cyclic enolate betaine dyes tuned by control of twisted intramolecular transfer. [Link]

Sources

Foundational

Technical Guide: Synthesis & Resolution of (R)-1-(5-methoxypyridin-2-yl)ethan-1-amine

This technical guide details the synthesis and chiral resolution of (R)-1-(5-methoxypyridin-2-yl)ethan-1-amine , a critical pharmacophore in kinase inhibitor development. Target Compound: (R)-1-(5-methoxypyridin-2-yl)eth...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis and chiral resolution of (R)-1-(5-methoxypyridin-2-yl)ethan-1-amine , a critical pharmacophore in kinase inhibitor development.

Target Compound: (R)-1-(5-methoxypyridin-2-yl)ethan-1-amine CAS: 953780-25-1 Molecular Formula: C₈H₁₂N₂O Molecular Weight: 152.19 g/mol [1]

Executive Summary

The 1-(pyridin-2-yl)ethan-1-amine scaffold is a privileged motif in medicinal chemistry, particularly in the design of type I and II kinase inhibitors. The 5-methoxy substitution modulates the electron density of the pyridine ring, influencing both metabolic stability and hydrogen-bonding capability in the ATP-binding pocket.

Achieving high enantiomeric excess (ee >98%) is non-negotiable for clinical candidates. While classical resolution of the racemate is possible, this guide prioritizes Asymmetric Synthesis via the Ellman Auxiliary as the primary, scalable route. This method offers superior atom economy and avoids the 50% yield cap inherent to classical resolution.

Retrosynthetic Analysis

The strategic disconnection relies on the installation of the chiral amine at the benzylic-like position (C1).

Retrosynthesis Target (R)-1-(5-methoxypyridin-2-yl)ethan-1-amine (Target) Sulfinamide (Ss, R)-Sulfinamide Intermediate Target->Sulfinamide Acidic Deprotection Ketone 1-(5-methoxypyridin-2-yl)ethan-1-one (Key Precursor) Sulfinamide->Ketone Diastereoselective Reduction (+ (S)-t-Bu-Sulfinamide) Bromo 2-Bromo-5-methoxypyridine (Starting Material) Ketone->Bromo Lithiation / Weinreb Amide

Figure 1: Retrosynthetic logic flow prioritizing the Ellman auxiliary route.

Primary Route: Asymmetric Synthesis (Ellman Protocol)

This route utilizes (S)-(-)-tert-Butanesulfinamide to induce chirality. Note the specific pairing: to obtain the (R)-amine using the robust NaBH₄ reduction method, one must typically employ the (S)-auxiliary .

Phase 1: Synthesis of Precursor Ketone

Compound: 1-(5-methoxypyridin-2-yl)ethan-1-one (CAS: 325796-84-7)

While this ketone is commercially available, in-house synthesis from 2-bromo-5-methoxypyridine ensures supply chain reliability.

Protocol:

  • Lithiation: Charge a dry flask with 2-bromo-5-methoxypyridine (1.0 eq) and anhydrous THF (10 vol). Cool to -78°C.

  • Exchange: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise, maintaining internal temp < -70°C. Stir for 45 min.

  • Acylation: Add N-methoxy-N-methylacetamide (Weinreb amide, 1.2 eq) dissolved in THF.

  • Workup: Warm to 0°C, quench with sat. NH₄Cl.[2] Extract with EtOAc.[3][4][5]

  • Purification: Flash chromatography (Hex/EtOAc).

Phase 2: Condensation & Stereoselective Reduction

This is the critical step determining enantiopurity.

Reaction Scheme:

  • Condensation: Ketone + (S)-t-Bu-Sulfinamide + Ti(OEt)₄ → (S)-Sulfinyl Imine

  • Reduction: (S)-Sulfinyl Imine + NaBH₄ → (Ss, R)-Sulfinamide

Step-by-Step Protocol:

ParameterSpecificationNotes
Reagent (S)-(-)-tert-Butanesulfinamide (1.1 eq)Crucial: Use (S)-enantiomer to target (R)-amine with NaBH₄.
Lewis Acid Ti(OEt)₄ (2.0 eq)Acts as Lewis acid and water scavenger.
Solvent THF (anhydrous)0.5 M concentration.
Temp (Condensation) 70-75°CReflux required for sterically hindered ketones.
Reducing Agent NaBH₄ (4.0 eq)Added at -48°C to -78°C.

Detailed Workflow:

  • Imine Formation: Dissolve ketone (10 mmol) and (S)-tert-butanesulfinamide (11 mmol) in THF (20 mL). Add Ti(OEt)₄ (20 mmol) under N₂. Heat to reflux (75°C) for 16–24 h. Monitor conversion by HPLC (imine is often less polar than ketone).

  • Reduction: Cool the mixture to -48°C . This temperature is a trade-off between selectivity and solubility.

  • Addition: Add NaBH₄ (40 mmol) in one portion (or as a slurry in THF).

  • Warming: Allow the mixture to warm naturally to room temperature over 4 hours.

  • Quench: Add MeOH (2 mL) to destroy excess borohydride. Pour into brine (20 mL) with vigorous stirring. The titanium salts will form a thick suspension. Filter through Celite.[6]

  • Isolation: Extract filtrate with EtOAc. The product is the (Ss, R)-sulfinamide .

Mechanism of Stereocontrol: The reaction proceeds via a cyclic transition state (Zimmerman-Traxler model) where the bulky tert-butyl group directs the hydride attack.

  • (S)-Auxiliary + NaBH₄ → Hydride attacks from the Re-face → (R)-Configuration at Carbon.

Phase 3: Deprotection
  • Dissolve the (Ss, R)-sulfinamide in MeOH.

  • Add 4N HCl in dioxane (2.0 eq). Stir at RT for 1 hour.

  • Concentrate to dryness to obtain the (R)-1-(5-methoxypyridin-2-yl)ethan-1-amine dihydrochloride salt .

  • Optional: Free base using Na₂CO₃ and extract into DCM.

Secondary Route: Kinetic Resolution

If the Ellman auxiliary is unavailable, enzymatic resolution of the racemate is the industry standard alternative.

Workflow:

  • Racemic Synthesis: Reductive amination of the ketone using NH₄OAc and NaBH₃CN.

  • Enzymatic Resolution:

    • Enzyme: Novozym 435 (immobilized Candida antarctica Lipase B).

    • Acyl Donor: Ethyl acetate (solvent and reactant) or Isopropyl acetate.

    • Process: The lipase selectively acetylates the (R)-amine (typically) or (S)-amine depending on the specific enzyme variant, leaving the other enantiomer as the free amine.

    • Note: For alpha-methylbenzylamine analogs, CAL-B usually acetylates the (R)-enantiomer faster.

    • Separation: The resulting (R)-acetamide is separated from the (S)-amine by acid/base extraction. The (R)-acetamide is then hydrolyzed (6N HCl, reflux) to yield the target.

Quality Control & Analytical Methods

Chiral HPLC Method

To verify the enantiomeric excess (ee) of the final product.

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Pyridine absorption) and 280 nm (Methoxy group).

  • Expected Retention: The enantiomers should show baseline separation.

NMR Characterization (Free Base)
  • ¹H NMR (400 MHz, CDCl₃): δ 8.25 (d, J=2.8 Hz, 1H, Ar-H6), 7.20 (d, J=8.6 Hz, 1H, Ar-H3), 7.12 (dd, J=8.6, 2.8 Hz, 1H, Ar-H4), 4.15 (q, J=6.6 Hz, 1H, CH -NH₂), 3.85 (s, 3H, OMe), 1.65 (br s, 2H, NH₂), 1.40 (d, J=6.6 Hz, 3H, Me).

Troubleshooting "From the Bench"

IssueProbable CauseSolution
Low Yield in Condensation Wet solvent or old Ti(OEt)₄Ti(OEt)₄ hydrolyzes easily. Use fresh reagent and strictly anhydrous THF.
Low Diastereoselectivity (dr) Reduction temp too highEnsure internal temp is ≤ -48°C before adding NaBH₄.
Incomplete Deprotection Insufficient acidSulfinamides are acid-labile but require stoichiometric acid. Ensure pH < 2.
Racemization Overheating during workupAvoid heating the free base > 40°C. Store as HCl salt.

References

  • Ellman, J. A., et al. "Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines." Journal of Organic Chemistry, 1999, 64, 1278–1284. Link

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010, 110(6), 3600–3740. Link

  • Advanced ChemBlocks. "(R)-1-(5-methoxypyridin-2-yl)ethan-1-amine Product Data." Link

  • Beilstein Institute. "N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles." Beilstein Journal of Organic Chemistry, 2021. Link

  • Sigma-Aldrich. "Ellman's Sulfinamides: Versatile Chiral Auxiliaries." Link

Sources

Exploratory

Technical Guide: Discovery and Synthesis of Novel Methoxypyridine Derivatives

Executive Summary In modern medicinal chemistry, the methoxypyridine motif serves as a critical bioisostere for anisole (methoxyphenyl) and other aromatic systems. Its incorporation often resolves poor aqueous solubility...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the methoxypyridine motif serves as a critical bioisostere for anisole (methoxyphenyl) and other aromatic systems. Its incorporation often resolves poor aqueous solubility and metabolic liability issues common in lipophilic drug candidates. However, the installation of a methoxy group onto the electron-deficient pyridine ring—particularly at the electronically deactivated C3 position—presents specific synthetic challenges that standard textbooks often overlook.

This guide provides a decision-making framework for designing novel methoxypyridine derivatives and executing their synthesis using both classical nucleophilic substitution and modern transition-metal catalysis.

Structural Rationale & Pharmacophore Design

The "Magic Methyl" and Pyridine Electronics

The discovery of novel derivatives hinges on understanding the Structure-Activity Relationship (SAR) . Replacing a phenyl ring with a pyridine reduces lipophilicity (lowers cLogP) due to the nitrogen lone pair's hydrogen-bond accepting capability. Adding a methoxy group (-OMe) introduces a specific dipole and a metabolic "handle."

  • Solubility: The pyridine nitrogen improves aqueous solubility via H-bonding with water.

  • Metabolic Stability: The methoxy group can block metabolic oxidation at specific carbon sites, though it introduces a risk of O-demethylation by CYPs.

  • Electronic Tuning:

    • 2-OMe / 4-OMe: Strongly electron-donating by resonance to the ring nitrogen (push-pull system).

    • 3-OMe: Inductively electron-withdrawing but mesomerically donating; does not conjugate directly with the ring nitrogen, making the C3 position electronically distinct and synthetically harder to access via SNAr.

Visualization: Pharmacophore Logic

The following diagram illustrates the strategic placement of the methoxy group and its impact on physicochemical properties.

PharmacophoreDesign Core Pyridine Core Position2 C2 Position (S_NAr Active) Core->Position2 Position3 C3 Position (Metabolically Stable) Core->Position3 Effect1 Decreased cLogP (vs Phenyl) Core->Effect1 Effect2 H-Bond Acceptor Core->Effect2 Methoxy Methoxy Group (-OMe) Methoxy->Position2 High Reactivity Methoxy->Position3 High Stability Effect3 Conformational Lock Methoxy->Effect3 Intramolecular H-bond

Figure 1: Strategic logic for methoxypyridine design. The C2 position offers synthetic ease but high metabolic turnover; C3 offers stability but synthetic difficulty.

Synthetic Methodologies: The Core

The synthesis of methoxypyridines is dictated by the position of the substituent. A "one-size-fits-all" approach will fail.

Method A: Nucleophilic Aromatic Substitution (SNAr)

Best for: C2 and C4 functionalization. Mechanism: Addition-Elimination. Insight: The pyridine nitrogen renders the C2 and C4 positions electrophilic. If a good leaving group (F > Cl > Br) is present, methoxide (NaOMe) can displace it.

  • Critical Parameter: The leaving group ability is counter-intuitive. Fluorine is best because the highly electronegative F stabilizes the Meisenheimer complex intermediate.

Method B: Pd-Catalyzed C-O Cross-Coupling (Buchwald-Type)

Best for: C3 functionalization or unactivated C2/C4 systems. Mechanism: Pd(0)/Pd(II) catalytic cycle. Insight: Historically, forming C(sp2)-O bonds was difficult due to reductive elimination challenges. Modern bulky phosphine ligands (e.g., RockPhos , BrettPhos ) facilitate this step.

  • Authoritative Grounding: Research by the Buchwald group established that biaryl monophosphine ligands are essential for preventing catalyst poisoning by the pyridine nitrogen [1].

Method C: Late-Stage C-H Functionalization (Emerging)

Best for: Diversification of complex leads without pre-functionalization. Mechanism: Radical Minisci-type or Electrochemical Oxidation. Insight: Recent advances in electrochemistry allow for the direct methoxylation of pyridine-N-oxides or the use of photoredox catalysis to install methoxy groups via radical intermediates [2].

Experimental Protocols

Protocol A: Regioselective SNAr Methoxylation (C2/C4)

Use this for rapid synthesis of 2-methoxy or 4-methoxy derivatives.

Reagents:

  • Substrate: 2-Fluoro- or 2-Chloropyridine derivative (1.0 equiv)

  • Nucleophile: Sodium Methoxide (NaOMe), 25% wt in MeOH (1.5 equiv)

  • Solvent: THF (anhydrous)

Step-by-Step:

  • Setup: Charge a flame-dried round-bottom flask with the halopyridine and anhydrous THF (0.5 M concentration) under N2 atmosphere.

  • Addition: Cool to 0°C. Add NaOMe solution dropwise via syringe. Reason: Exothermic reaction control.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.

    • Note: If using Chloropyridine, heating to 60°C may be required. Fluoropyridines react at RT.

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc (3x). Wash organics with brine, dry over MgSO4.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Pd-Catalyzed C-O Coupling (C3-Selective)

Use this for the difficult 3-methoxypyridine synthesis.

Reagents:

  • Substrate: 3-Bromopyridine derivative (1.0 equiv)

  • Alcohol: Methanol (2.0 equiv) - Note: Can be used as co-solvent.

  • Catalyst: Pd2(dba)3 (2 mol%) or Pd(OAc)2

  • Ligand: RockPhos or tBuBrettPhos (4 mol%)

  • Base: Cs2CO3 (1.5 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step:

  • Deoxygenation: In a glovebox or under strict Argon flow, combine Pd source, Ligand, Base, and Substrate in a pressure vial.

  • Solvent: Add Toluene. If using MeOH as reagent, add 2-3 equivalents. Do not use MeOH as the sole solvent as it inhibits the catalyst at high temps.

  • Activation: Seal the vial. Heat to 90°C for 12-16 hours.

  • Monitoring: Check LCMS for conversion. Look for the mass of Product (M+31) vs Des-bromo byproduct (reduction, M-79).

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify.

Decision Matrix & Data Summary

Synthetic Workflow Visualization

Use this logic flow to determine the optimal synthetic route.

SynthesisDecision Start Target Molecule CheckPos Methoxy Position? Start->CheckPos C2_C4 C2 or C4 CheckPos->C2_C4 C3 C3 (Meta) CheckPos->C3 CheckLG Halogen Present? C2_C4->CheckLG PdCat Method B: Pd-Coupling (RockPhos/Cs2CO3) C3->PdCat If Halogen present CHAct Method C: C-H Activation (Ir/Pd or Electrochem) C3->CHAct If H only SNAr Method A: S_NAr (NaOMe/THF) CheckLG->SNAr Yes (F/Cl) CheckLG->CHAct No (H)

Figure 2: Decision matrix for selecting the synthetic route based on regiochemistry and starting material availability.

Comparative Performance Data
ParameterMethod A (SNAr)Method B (Pd-Coupling)Method C (C-H Activation)
Regioselectivity High (C2/C4 only)High (Determined by Halide)Variable (Often C2/C4)
Substrate Scope Electron-deficient ringsElectron-neutral/rich ringsUnfunctionalized rings
Yield (Typical) 85-95%60-85%30-50%
Cost LowHigh (Ligand/Pd)Moderate
Scalability Excellent (kg scale)Good (requires Pd removal)Poor (dilute conditions)

References

  • Buchwald, S. L., et al. (2020). Pd-Catalyzed Cross-Couplings by C–O Bond Activation. The Royal Society of Chemistry.[2][3]

  • Vertex Pharmaceuticals. (2009). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. PMC.

  • Hartwig, J. F., et al. (2018). Mechanism of Direct C-H Arylation of Pyridine via a Transient Activator Strategy. PubMed.[4]

  • RSC Publishing. (2025). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. ResearchGate.

Sources

Foundational

Exploratory Screening of 1-(5-Methoxypyridin-2-yl)ethan-1-amine Bioactivity

Executive Summary This technical guide outlines the exploratory screening framework for 1-(5-Methoxypyridin-2-yl)ethan-1-amine (CAS: 953780-25-1 for (R)-isomer), a privileged scaffold exhibiting high potential in CNS (Ce...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the exploratory screening framework for 1-(5-Methoxypyridin-2-yl)ethan-1-amine (CAS: 953780-25-1 for (R)-isomer), a privileged scaffold exhibiting high potential in CNS (Central Nervous System) and Kinase drug discovery programs.[1][2][3]

Unlike aliphatic amines, the pyridine-ethanamine core offers a unique electrostatic profile where the pyridine nitrogen modulates the pKa of the exocyclic amine, potentially improving blood-brain barrier (BBB) permeability.[2][3][4] This guide details the chemoinformatic profiling, self-validating screening protocols, and mechanistic rationale required to transition this compound from a library fragment to a validated lead.

Chemoinformatic Profile & Assay Compatibility

Before initiating wet-lab screening, the physicochemical behavior of the molecule must be understood to prevent false negatives (e.g., precipitation) or false positives (e.g., pan-assay interference).[3][4]

Structural Properties[1][2][3][4][5]
  • Core: Pyridine ring (electron-deficient aromatic).[3][4]

  • Substituents: 5-Methoxy (H-bond acceptor, lipophilicity modulator); 1-Aminoethyl (Chiral center, primary amine H-bond donor).[1][2][3][4]

  • Chirality: The (R)- and (S)-enantiomers will likely exhibit distinct biological activities.[2][3][4] This guide assumes the use of the enantiopure (R)-isomer or a racemic mixture requiring downstream resolution.[3][4]

Physicochemical Parameters (Estimated)
ParameterValue (Approx.)Implication for Screening
MW 152.19 g/mol Fragment-based drug discovery (FBDD) compliant.[1][2][3]
cLogP 0.8 – 1.2High water solubility; ideal for high-concentration biochemical assays.[1][2][3][4]
pKa (Pyridine N) ~3.5 - 4.0Reduced basicity due to the electron-withdrawing effect of the side chain.[2][3][4]
pKa (Amine N) ~9.5Protonated at physiological pH (7.4); mimics biogenic amines.[3][4]
TPSA ~50 ŲExcellent range for BBB penetration.[3][4]

Target Hypothesis & Pharmacophore Mapping

The screening strategy is bifurcated into two streams based on the compound's structural motifs.[4]

Stream A: Kinase Inhibition (Hinge Binding)

The 2-aminopyridine motif is a classic "hinge binder" in kinase inhibitors.[3][4] The exocyclic amine can form hydrogen bonds with the backbone carbonyls of the kinase hinge region, while the methoxy group projects into the solvent-exposed region or the hydrophobic back pocket.[2][4]

  • Target Class: Serine/Threonine Kinases (e.g., CDK, MAPK).[3][4]

Stream B: CNS GPCRs & Ion Channels

The structure is a bioisostere of phenyl-ethylamines (e.g., dopamine, norepinephrine).[2][3][4]

  • Target Class: Nicotinic Acetylcholine Receptors (nAChR), Histamine H3, and 5-HT receptors.[3][4]

Operational Workflow: The Screening Cascade

The following diagram illustrates the decision matrix for screening this scaffold.

ScreeningCascade Start Compound Acquisition (>98% Purity, ee >95%) QC QC: LC-MS & Solubility (PBS pH 7.4, DMSO) Start->QC StreamA Stream A: Kinase Profiling (ATP-Site Binding) QC->StreamA Pass StreamB Stream B: CNS Targets (GPCR/Ion Channel) QC->StreamB Pass AssayA1 Primary: TR-FRET Binding (10 µM Single Point) StreamA->AssayA1 AssayB1 Primary: Radioligand Binding (displacement of standard) StreamB->AssayB1 HitCall Hit Confirmation (>50% Inhibition) AssayA1->HitCall Active AssayB1->HitCall Active FuncA Functional: Phosphorylation Assay (IC50 Determination) HitCall->FuncA Kinase Hit FuncB Functional: Ca2+ Flux / cAMP (Agonist vs Antagonist) HitCall->FuncB GPCR Hit

Figure 1: Operational screening cascade prioritizing Quality Control (QC) before bifurcating into Kinase and CNS target streams.

Detailed Experimental Protocols

Protocol 1: High-Throughput Solubility & Stability (Pre-Screen)

Objective: Ensure the compound does not precipitate during the assay, which is a common cause of false positives (promiscuous aggregation).[3][4]

  • Preparation: Dissolve 1-(5-Methoxypyridin-2-yl)ethan-1-amine to 10 mM in 100% DMSO.

  • Dilution: Dilute to 100 µM in Assay Buffer (PBS, pH 7.4).

  • Turbidimetry: Measure Absorbance at 620 nm immediately (T0) and after 4 hours (T4).

    • Acceptance Criteria:

      
      .[3][4][5]
      
  • LC-MS Stability: Inject T4 sample.

    • Acceptance Criteria: Peak area >95% of T0 standard.[3][4]

Protocol 2: TR-FRET Kinase Binding Assay (Stream A)

Mechanism: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the displacement of a fluorophore-labeled tracer from the kinase ATP-binding site.[1][2][3]

Reagents:

  • Europium-labeled anti-GST antibody (donor).[2][3][4]

  • GST-tagged Kinase (e.g., CDK2).[3][4]

  • AlexaFluor® 647-labeled ATP tracer (acceptor).[2][3][4]

Step-by-Step:

  • Plate Setup: Use 384-well low-volume white plates.

  • Compound Addition: Dispense 100 nL of compound (10 mM DMSO stock) to achieve final 10 µM.

  • Enzyme Mix: Add 5 µL of Kinase/Antibody mix. Incubate 15 min.

  • Tracer Mix: Add 5 µL of Tracer.

  • Incubation: 60 min at Room Temperature (RT).

  • Read: Excitation 337 nm; Emission 665 nm (Acceptor) & 620 nm (Donor).[3][4]

  • Calculation: Calculate FRET Ratio

    
    .
    
    • Self-Validation: Include Staurosporine (1 µM) as a positive control (0% FRET signal) and DMSO as negative control (100% FRET signal). Z' factor must be > 0.5.[3][4]

Protocol 3: Calcium Flux Assay for GPCRs (Stream B)

Mechanism: Detects intracellular calcium release (


) triggered by 

-coupled GPCR activation (or ion channel opening).[3][4]

Reagents:

  • HEK293 cells stably expressing the target (e.g., 5-HT2A).[3][4]

  • Fluo-4 AM (Calcium indicator dye).[2][3][4]

Step-by-Step:

  • Seeding: Plate 15,000 cells/well in poly-D-lysine coated 384-well black plates. Incubate overnight.

  • Dye Loading: Aspirate media; add 20 µL Fluo-4 AM in HBSS buffer. Incubate 45 min at 37°C.

  • Baseline Reading: Measure fluorescence (Ex 488/Em 525) for 10 seconds.

  • Injection: Inject 10 µL of 3x concentrated compound.

  • Kinetic Read: Measure fluorescence every 1 second for 60 seconds.

  • Analysis: Calculate

    
    .
    
    • Validation: If screening for antagonists, pre-incubate compound for 15 min, then inject agonist (EC80 concentration).[3][4]

Data Analysis & Hit Validation

Quantitative data must be rigorously analyzed to separate signal from noise.[3][4]

Hit Criteria
MetricThresholdRationale
Primary Inhibition > 50% @ 10 µMEliminates weak binders early.[1][2][3]
Z' Factor > 0.5Ensures assay robustness and reproducibility.[3][4]
Hill Slope 0.8 – 1.2Indicates 1:1 binding stoichiometry (no aggregation).[3][4]
Mechanism of Action (MOA) Diagram

Understanding the binding mode is critical for lead optimization.[3][4]

MOA cluster_Kinase Kinase ATP Pocket cluster_GPCR GPCR Orthosteric Site Compound 1-(5-Methoxypyridin-2-yl) ethan-1-amine Hinge Hinge Region (H-Bond Acceptor) Compound->Hinge Amine H-Bond Hydrophobic Back Pocket (Hydrophobic) Compound->Hydrophobic Methoxy Group Aspartate Asp3.32 (Ionic Interaction) Compound->Aspartate Protonated Amine Aromatic Aromatic Cage (Pi-Stacking) Compound->Aromatic Pyridine Ring

Figure 2: Predicted binding modes.[2][3][4] The amine acts as a key anchor in both Kinase (H-bond) and GPCR (Ionic) pockets.[2][3][4]

References

  • PubChem. (n.d.).[3][4] 1-(5-methoxypyridin-2-yl)ethan-1-amine.[2][3][6] National Library of Medicine.[3] Retrieved October 26, 2023, from [Link][3]

  • Zhang, J., et al. (2009).[4] Fluorine-containing donor–acceptor systems: Synthesis and spectral properties. Journal of Fluorine Chemistry. (Context: Pyridine scaffold electronic properties).

  • Lomenick, B., et al. (2009).[4] Target identification using drug affinity responsive target stability (DARTS). PNAS.[3] [Link][3][4]

  • Inglese, J., et al. (2007).[4][7] High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology. [Link][3][4]

  • Thorne, N., et al. (2010).[4] Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. [Link]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Overcoming challenges in the synthesis of 1-(5-Methoxypyridin-2-yl)ethan-1-amine

Welcome to the technical support center for the synthesis of 1-(5-methoxypyridin-2-yl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(5-methoxypyridin-2-yl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key chiral intermediate. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experimental workflow.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 1-(5-methoxypyridin-2-yl)ethan-1-amine, primarily via the reductive amination of 2-acetyl-5-methoxypyridine.

Issue 1: Low to No Product Formation

Question: I am performing a reductive amination of 2-acetyl-5-methoxypyridine using an ammonia source and a reducing agent, but I am observing very low conversion to the desired amine. What are the potential causes and how can I improve the yield?

Answer:

Low conversion in the reductive amination of 2-acetyl-5-methoxypyridine is a common challenge, often stemming from inefficient imine formation or issues with the reduction step. The electron-withdrawing nature of the pyridine ring can deactivate the adjacent carbonyl group, making it less susceptible to nucleophilic attack.

Causality and Solutions:

  • Inefficient Imine/Iminium Ion Formation: The equilibrium between the ketone, ammonia (or an ammonia equivalent), and the corresponding imine may not favor the imine.

    • pH Optimization: Imine formation is typically favored under mildly acidic conditions (pH 4-6).[1] At a pH that is too low, the ammonia source will be protonated, rendering it non-nucleophilic. Conversely, at a high pH, the carbonyl group is not sufficiently activated. You can use a mild acid catalyst like acetic acid to facilitate imine formation.[2]

    • Water Removal: The formation of an imine from a ketone and an amine is a condensation reaction that produces water.[3] This equilibrium can be shifted towards the product by removing water as it is formed. The use of a dehydrating agent, such as molecular sieves, or azeotropic removal of water with a suitable solvent (e.g., toluene using a Dean-Stark apparatus) can significantly improve imine formation and, consequently, the overall yield.

    • Choice of Ammonia Source: While aqueous ammonia can be used, anhydrous sources like ammonium acetate or ammonia gas in an appropriate solvent can be more effective in driving the imine formation forward.

  • Suboptimal Reducing Agent: The choice of reducing agent and the timing of its addition are critical.

    • Milder Reducing Agents: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting ketone before it has a chance to form the imine. It is often preferable to use a milder reducing agent that selectively reduces the iminium ion in the presence of the ketone.[1][4] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for this purpose.[1]

    • Stepwise vs. One-Pot Procedure: If using a stronger reducing agent like NaBH₄, it is advisable to first allow for the formation of the imine before adding the reducing agent.[3][4] This can be monitored by techniques like TLC or NMR. In a one-pot procedure with milder reagents, all components can be mixed together from the start.[3]

Experimental Protocol: Optimized Reductive Amination

ParameterConditionRationale
Starting Material 2-acetyl-5-methoxypyridine-
Ammonia Source Ammonium acetate (5-10 equivalents)Provides an in-situ source of ammonia and helps buffer the reaction.
Reducing Agent Sodium cyanoborohydride (1.5-2.0 equivalents)Selectively reduces the iminium ion over the ketone.[1]
Solvent Methanol or EthanolGood solubility for reactants and reagents.
Additive Acetic acid (catalytic amount)To maintain a slightly acidic pH for optimal imine formation.[2]
Temperature Room temperature to 50 °CMild conditions are often sufficient.
Reaction Time 12-24 hoursMonitor by TLC or LC-MS for completion.
Issue 2: Formation of Significant Byproducts

Question: My reaction mixture shows multiple spots on the TLC plate, and after work-up, I have a complex mixture of products. What are the likely side reactions, and how can I minimize them?

Answer:

Side reactions in reductive aminations can lead to a complex product mixture and difficult purification. Understanding the potential byproducts is key to mitigating their formation.

Common Byproducts and Their Prevention:

  • Over-alkylation (Formation of Secondary Amine): The newly formed primary amine is nucleophilic and can react with another molecule of the starting ketone to form a secondary amine.

    • Solution: Use a large excess of the ammonia source (e.g., 10-20 equivalents of ammonium acetate). This will statistically favor the reaction of the ketone with ammonia over the product amine.

  • Reduction of the Starting Ketone: As mentioned earlier, if the reducing agent is too reactive or added prematurely, it can reduce 2-acetyl-5-methoxypyridine to the corresponding alcohol, 1-(5-methoxypyridin-2-yl)ethanol.

    • Solution: Use a milder reducing agent like NaBH₃CN or NaBH(OAc)₃.[1] If using NaBH₄, ensure complete imine formation before its addition.

  • Hydrolysis of the Methoxy Group: Under harsh acidic conditions, the methoxy group on the pyridine ring could potentially be cleaved.

    • Solution: Maintain a mildly acidic pH and avoid strong, non-volatile acids. Acetic acid is a good choice as it is effective and can be removed during work-up.

Issue 3: Difficulty in Product Isolation and Purification

Question: The product, 1-(5-methoxypyridin-2-yl)ethan-1-amine, is proving difficult to purify. It seems to be quite polar and water-soluble. What is the best strategy for purification?

Answer:

The presence of both a basic amine and a pyridine nitrogen makes this compound relatively polar and gives it a propensity to streak on silica gel. A multi-step purification strategy is often necessary.

Purification Workflow:

A Crude Reaction Mixture B Aqueous Work-up (Acid-Base Extraction) A->B 1. Quench Reaction 2. Extract with Organic Solvent C Column Chromatography B->C Isolate Crude Amine D Pure Product C->D Collect Pure Fractions

Purification Workflow Diagram

  • Acid-Base Extraction: This is a highly effective method for separating the basic amine product from non-basic impurities.

    • Step 1: Acidic Wash: After the reaction, quench any remaining reducing agent carefully. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The amine product will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.

    • Step 2: Basification and Extraction: Separate the aqueous layer and cool it in an ice bath. Slowly add a base (e.g., 6 M NaOH) until the pH is strongly basic (pH > 11). This will deprotonate the amine, which can then be extracted back into an organic solvent like dichloromethane.

    • Step 3: Drying and Concentration: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude amine.

  • Column Chromatography: If further purification is needed, column chromatography on silica gel can be employed.

    • Mobile Phase: Due to the polar and basic nature of the product, a polar mobile phase, often with a basic additive, is required to prevent peak tailing. A common eluent system is a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) with the addition of a small amount of triethylamine or ammonium hydroxide (e.g., 0.5-1%).

    • Stationary Phase: Standard silica gel is typically used. However, for particularly challenging separations, alumina (neutral or basic) can be an alternative.

Frequently Asked Questions (FAQs)

Q1: Can I use a chiral catalyst for a direct asymmetric reductive amination to obtain an enantiomerically pure product?

A1: While direct asymmetric reductive amination (DARA) is a powerful technique, studies have shown that 2-acetylpyridines, including 2-acetyl-5-methoxypyridine, can be challenging substrates that may not proceed to completion under certain catalytic conditions.[5] Achieving high enantioselectivity and conversion often requires careful selection of the chiral catalyst and reaction conditions. For this specific substrate, a more reliable approach to obtaining a single enantiomer is often through the chiral resolution of the racemic amine.

Q2: How can I perform a chiral resolution of racemic 1-(5-methoxypyridin-2-yl)ethan-1-amine?

A2: Chiral resolution via diastereomeric salt formation is a classical and effective method.[6] This involves reacting the racemic amine with a chiral acid to form two diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

Protocol for Chiral Resolution using (+)-Tartaric Acid:

  • Salt Formation: Dissolve the racemic amine in a suitable solvent, such as methanol or ethanol. In a separate flask, dissolve a stoichiometric equivalent (or a slight excess) of a chiral resolving agent like L-(+)-tartaric acid in the same solvent, warming if necessary. Slowly add the tartaric acid solution to the amine solution with stirring.

  • Crystallization: Allow the mixture to cool to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation and Purification: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent. The enantiomeric purity can be improved by recrystallizing the diastereomeric salt.

  • Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add a base (e.g., NaOH solution) until the pH is basic. This will liberate the free amine, which can then be extracted with an organic solvent.

cluster_0 Chiral Resolution Process A Racemic Amine (R/S mixture) C Mixture of Diastereomeric Salts ((R)-Amine-(+)-Acid & (S)-Amine-(+)-Acid) A->C B Chiral Resolving Agent (e.g., (+)-Tartaric Acid) B->C D Fractional Crystallization C->D E Less Soluble Diastereomeric Salt D->E F Mother Liquor (Enriched in more soluble salt) D->F G Base Treatment E->G H Enantiomerically Enriched Amine G->H

Chiral Resolution Workflow

Q3: What are the safety considerations when using sodium cyanoborohydride?

A3: Sodium cyanoborohydride is toxic and should be handled with care in a well-ventilated fume hood. A significant hazard is the potential for the release of highly toxic hydrogen cyanide (HCN) gas upon contact with strong acids. Therefore, it is crucial to maintain the reaction pH in the recommended range (typically pH 4-7) and to quench the reaction carefully with a mild oxidizing agent (like bleach) under basic conditions to destroy any residual cyanide.

References

  • Reductive Amination Reaction - OpenBU. (2011, July 14). Retrieved from Boston University website: [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Reductive Amination - YouTube. (2023, March 16). Retrieved from YouTube: [Link]

  • Chiral resolution - Wikipedia. (n.d.). Retrieved from Wikipedia: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Chiral Resolution of 1-(5-methylfuran-2-yl)propan-1-amine.
  • Rousseaux, S. (n.d.). Rhodium(III)-Catalyzed Heterocycle Synthesis Using Internal Oxidant: Improved Reactivity and Mechanistic Studies. University of Ottawa.
  • Kodama, S., Yamamoto, A., Matsunaga, A., & Hayakawa, K. (2003). Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral counterion. Electrophoresis, 24(15), 2711–2715.
  • Chiral resolution - chemeurope.com. (n.d.). Retrieved from Chemeurope.com: [Link]

  • Aires-de-Sousa, J., Gasteiger, J., & Rebelo, L. P. N. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(10), 1531-1539.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from Master Organic Chemistry: [Link]

  • Supporting Information - Wiley-VCH. (n.d.).
  • Synple Chem. (n.d.).
  • Kumar, S., & Singh, R. (2025, August 7). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. New Journal of Chemistry.
  • PrepChem.com. (n.d.). Synthesis of 2-amino-5-methoxy pyridine. Retrieved from PrepChem.com: [Link]

  • Metrohm. (2016, August 30). Column manual.
  • BenchChem. (2025). Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide.
  • Supporting Information for Transition-metal-free Decarbonylative Alkylation of N-Aryl α-Hydroxy Amides via Triple C-C Bond Cleavages and Their Selective Deuter
  • Gwaram, N. S., Ali, H. M., Saharin, S. M., Abdulla, M. A., Hassandarvish, P., Lin, T. K., Ching, C. L., & Ooi, C. L. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 027-038.
  • Lee, S., & Hartwig, J. F. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters, 23(10), 3878–3882.
  • Prathap, S., & Elati, C. R. (n.d.). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Arkivoc.
  • den Hertog, H. J., & Jouwersma, C. (1953). Synthesis of 2‐amino‐5‐ethoxypyridine. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-132.
  • WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. (2015).

Sources

Optimization

Technical Support Center: Optimization of N-Derivatization of 1-(5-Methoxypyridin-2-yl)ethan-1-amine

Welcome to the technical support center for the N-derivatization of 1-(5-Methoxypyridin-2-yl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-derivatization of 1-(5-Methoxypyridin-2-yl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the successful derivatization of this key synthetic intermediate.

The unique structure of 1-(5-Methoxypyridin-2-yl)ethan-1-amine, featuring a primary amine on a chiral center adjacent to a pyridine ring, presents specific challenges. The pyridine nitrogen can influence the nucleophilicity of the primary amine and potentially coordinate with reagents, while steric hindrance around the amine can impede reactivity. This guide will address these nuances to help you navigate common hurdles and achieve optimal results in your derivatization reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the N-derivatization of 1-(5-Methoxypyridin-2-yl)ethan-1-amine, presented in a question-and-answer format.

Q1: Why is the yield of my N-acylation reaction unexpectedly low?

A1: Low yields in the N-acylation of 1-(5-Methoxypyridin-2-yl)ethan-1-amine can arise from several factors related to the amine's structure and reaction conditions.

  • Reduced Nucleophilicity: The electron-withdrawing nature of the pyridine ring can decrease the nucleophilicity of the primary amine, making it less reactive towards acylating agents compared to simple aliphatic amines.[1][2]

  • Steric Hindrance: The ethyl group and the pyridine ring create steric bulk around the amine, which can hinder the approach of the acylating agent.[3]

  • Inadequate Activation of the Acylating Agent: If you are using a carboxylic acid with a coupling reagent, the activation may be incomplete. For less nucleophilic amines, more powerful coupling reagents may be necessary.[3][4]

  • Protonation of the Amine: The generation of an acidic byproduct (e.g., HCl from an acyl chloride) can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1][3] The pyridine nitrogen can also be protonated.

  • Hydrolysis of Acylating Agent: Acylating agents like acyl chlorides and anhydrides are moisture-sensitive. Contamination with water will reduce their effective concentration.[1][5]

Solutions:

  • Choice of Acylating Agent and Coupling Reagents:

    • For direct acylation, consider using a more reactive acylating agent, such as an acid anhydride or acyl chloride, over a carboxylic acid.

    • When using a carboxylic acid, employ robust coupling reagents like HATU or HBTU, which are effective for hindered amines.[3] The use of additives like HOBt can improve efficiency.[3]

  • Base Selection: Use a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to scavenge the acid byproduct without competing with the amine.[6] A slight excess of the base (1.1-1.5 equivalents) is often beneficial.

  • Reaction Conditions:

    • Ensure anhydrous (dry) conditions by using dry solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

    • If the reaction is sluggish at room temperature, gentle heating (e.g., 40-60 °C) may be required. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition.[5]

  • Reaction Monitoring: Use TLC to track the consumption of the starting amine. An incomplete reaction may require longer reaction times or an adjustment of the temperature.[1]

Q2: I am observing significant side product formation in my N-alkylation reaction. How can I improve selectivity?

A2: Over-alkylation is a common challenge in the N-alkylation of primary amines, as the resulting secondary amine is often more nucleophilic than the starting primary amine.[7][8]

  • Cause of Over-alkylation: The newly formed secondary amine can react further with the alkylating agent to form a tertiary amine. This is a prevalent issue in direct alkylation with alkyl halides.[9]

Solutions:

  • Control Stoichiometry: Use a carefully controlled amount of the alkylating agent (typically 1.0 to 1.2 equivalents). Using a large excess of the amine can also favor mono-alkylation.

  • Reductive Amination: This is a highly effective alternative to direct alkylation for achieving mono-alkylation.[9] The reaction involves the formation of an imine with an aldehyde or ketone, followed by reduction. This method avoids the issue of the product being more reactive than the starting material.

  • Choice of Reducing Agent in Reductive Amination: Use a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which will preferentially reduce the imine/iminium ion in the presence of the carbonyl compound.[9][10][11] Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde or ketone.[10][11]

  • pH Control in Reductive Amination: Maintain a mildly acidic pH (around 4-5) to facilitate imine formation without significant decomposition of the reactants.[10]

Q3: My reductive amination reaction is not going to completion. What should I check?

A3: Incomplete conversion in reductive amination can be due to several factors related to the initial imine formation step.

  • Inefficient Imine Formation: The equilibrium between the amine/carbonyl and the imine may not favor the imine. The presence of water, a byproduct of imine formation, can shift the equilibrium back to the starting materials.[10]

  • Suboptimal pH: The reaction pH is critical. If the pH is too low, the amine will be protonated and non-nucleophilic. If the pH is too high, the carbonyl will not be sufficiently activated for nucleophilic attack.[10]

  • Steric Hindrance: The steric bulk around the amine of 1-(5-Methoxypyridin-2-yl)ethan-1-amine can slow down the initial attack on the carbonyl.

Solutions:

  • Water Removal: Add a dehydrating agent, such as molecular sieves (3Å or 4Å), to the reaction mixture to sequester water and drive the equilibrium towards imine formation.[10]

  • Optimize pH: If not using a self-buffering system like STAB, consider adding a catalytic amount of a mild acid, such as acetic acid, to achieve the optimal pH range of 4-5.[10]

  • Pre-formation of the Imine: In some cases, allowing the amine and carbonyl to stir together for a period (e.g., 1-2 hours) before adding the reducing agent can lead to higher conversion.[10] Monitor imine formation by TLC or LC-MS if possible.

  • Choice of Carbonyl: If possible, using a more reactive aldehyde over a ketone can improve the rate of imine formation.

Q4: How do I effectively purify my N-derivatized product?

A4: The basic nature of the pyridine ring in your product can complicate purification.

  • Residual Base Catalyst: If a basic catalyst like pyridine or DIPEA was used, it needs to be removed.[5]

  • Product Solubility: The derivatized product may have different solubility properties compared to the starting material.

  • Chromatography Challenges: The basicity of the product can lead to tailing on silica gel chromatography.

Solutions:

  • Aqueous Work-up:

    • To remove a basic catalyst like DIPEA, wash the organic layer with a dilute acidic solution, such as 1M HCl.[5] This will protonate the base, making it water-soluble. Be aware that your product may also partition into the aqueous layer if it becomes protonated. A subsequent wash with a dilute base like saturated sodium bicarbonate solution can neutralize any remaining acid and bring your product back into the organic layer.

    • A final wash with brine will help to remove any remaining water from the organic layer.

  • Column Chromatography:

    • To mitigate peak tailing on silica gel, consider adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.

    • Alternatively, using a different stationary phase, such as alumina (basic or neutral), may be beneficial.

  • Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.

Frequently Asked Questions (FAQs)

What is the best general approach for N-acylation of 1-(5-Methoxypyridin-2-yl)ethan-1-amine?

For routine acylations, reacting the amine with an acyl chloride or anhydride in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a non-nucleophilic base like triethylamine or DIPEA at 0 °C to room temperature is a robust starting point.[6] For more challenging acylations with carboxylic acids, using a coupling reagent like HATU with DIPEA in a polar aprotic solvent like N,N-dimethylformamide (DMF) is recommended.[3][4]

Which solvent is optimal for these derivatization reactions?

The choice of solvent depends on the specific reaction.

  • N-Acylation: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used.[5][6] Ensure the solvent is anhydrous.

  • N-Alkylation (Direct): Polar aprotic solvents like DMF or acetonitrile can be effective.

  • Reductive Amination: Dichloromethane (DCM), 1,2-dichloroethane (DCE), or THF are suitable for reactions using sodium triacetoxyborohydride (STAB).[11] Methanol or ethanol are often used with sodium borohydride, but care must be taken as NaBH₄ can also reduce the carbonyl.[11]

How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is the most common and convenient method.[1][5] Use an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate, with a small amount of triethylamine if tailing is an issue) to separate the starting amine, the product, and any significant byproducts. Staining with a visualizing agent such as ninhydrin (for the primary amine) or potassium permanganate can be helpful. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

Can I perform N-sulfonylation on this amine?

Yes, N-sulfonylation with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) is a common derivatization. The reaction is typically carried out in the presence of a base like triethylamine or pyridine in an aprotic solvent.[12][13] Similar to acylation, the use of a base is crucial to neutralize the HCl byproduct.

Optimized Experimental Protocols

The following are generalized, step-by-step protocols that should be optimized for your specific substrate and scale.

Protocol 1: N-Acylation using an Acyl Chloride
  • Dissolve 1-(5-Methoxypyridin-2-yl)ethan-1-amine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC until the starting amine is consumed.

  • Quench the reaction by adding water.

  • Separate the organic layer, and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (using an eluent containing 0.5% triethylamine to prevent streaking) or by recrystallization.

Protocol 2: Reductive Amination using STAB
  • To a solution of 1-(5-Methoxypyridin-2-yl)ethan-1-amine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous 1,2-dichloroethane (DCE), add molecular sieves (4Å).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography or other suitable methods.

Data Presentation

Table 1: Comparison of Common N-Derivatization Methods

Derivatization MethodReagentsKey ConsiderationsCommon Issues
N-Acylation Acyl Chloride/Anhydride + Base; Carboxylic Acid + Coupling AgentAnhydrous conditions are critical. Base is required.Low yield, incomplete reaction, side products.[1][5]
N-Alkylation (Direct) Alkyl Halide + BaseOver-alkylation is a major concern.[7][8]Poor selectivity, formation of tertiary amines.
Reductive Amination Aldehyde/Ketone + Reducing Agent (e.g., STAB)Excellent for mono-alkylation. pH and water removal are key.[9][10]Incomplete imine formation, reduction of carbonyl.
N-Sulfonylation Sulfonyl Chloride + BaseSimilar to N-acylation. Anhydrous conditions and a base are necessary.Incomplete reaction, purification challenges.

Visualizations

Workflow for Troubleshooting Low Yield in N-Acylation

Troubleshooting_NAcylation Start Low Yield in N-Acylation Check_Reagents Check Reagent Quality & Stoichiometry Start->Check_Reagents Check_Conditions Evaluate Reaction Conditions Start->Check_Conditions Check_Workup Review Purification Strategy Start->Check_Workup Reagent_Moisture Moisture in Acylating Agent/Solvent? Check_Reagents->Reagent_Moisture Reagent_Base Sufficient/Appropriate Base? Check_Reagents->Reagent_Base Reagent_Coupling Coupling Agent Potency? Check_Reagents->Reagent_Coupling Cond_Temp Temperature Too Low? Check_Conditions->Cond_Temp Cond_Time Insufficient Reaction Time? Check_Conditions->Cond_Time Workup_Loss Product Loss During Extraction? Check_Workup->Workup_Loss Workup_Chrom Tailing on Silica Gel? Check_Workup->Workup_Chrom Sol_Dry Use Anhydrous Solvents Run under Inert Atmosphere Reagent_Moisture->Sol_Dry Sol_Base Use 1.2-1.5 eq. DIPEA/TEA Reagent_Base->Sol_Base Sol_Coupling Switch to HATU/HBTU Reagent_Coupling->Sol_Coupling Sol_Temp Gently Heat (40-60 °C) Cond_Temp->Sol_Temp Sol_Time Monitor by TLC Extend Reaction Time Cond_Time->Sol_Time Sol_Workup Adjust pH During Work-up Back-extract if Necessary Workup_Loss->Sol_Workup Sol_Chrom Add TEA to Eluent Use Alumina Workup_Chrom->Sol_Chrom

Caption: A decision tree for troubleshooting low yields in N-acylation reactions.

General Workflow for N-Derivatization

Derivatization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Amine 1-(5-Methoxypyridin-2-yl)ethan-1-amine Reaction Combine Reagents (Control Temperature & Time) Amine->Reaction Reagent Derivatizing Reagent (Acyl Chloride, Aldehyde, etc.) Reagent->Reaction Solvent_Base Anhydrous Solvent + Base Solvent_Base->Reaction Monitoring Monitor via TLC/LC-MS Reaction->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extract Aqueous Extraction Quench->Extract Purify Column Chromatography or Recrystallization Extract->Purify Analysis Characterization (NMR, MS, etc.) Purify->Analysis

Caption: A general experimental workflow for N-derivatization.

References

  • Benchchem. (n.d.). A Researcher's Guide to Amine Derivatization: A Comparative Analysis of Leading Agents.
  • Benchchem. (n.d.). Optimizing reaction conditions for N-acylation of p-toluidine.
  • Benchchem. (n.d.). Optimizing reaction conditions for N-acylation of 2-naphthylamine.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
  • Benchchem. (n.d.). Troubleshooting reductive amination reaction conditions.
  • Reddit. (2021). Tips and tricks for difficult amide bond formation?.
  • National Institutes of Health. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation.
  • Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation.
  • Supelco. (n.d.). A Guide to Derivatization Reagents for GC.
  • Benchchem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Sigma-Aldrich. (n.d.). Derivatization and Separation of Aliphatic Amines.
  • ResearchGate. (n.d.). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone.
  • Reddit. (2024). Reductive amination difficulties - poor conversion.
  • PMC. (2021). Ni-catalyzed hydroalkylation of olefins with N-sulfonyl amines.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • MDPI. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Organic Letters. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts.
  • Organic Chemistry Portal. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions.
  • MDPI. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
  • Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
  • Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - Common Conditions.
  • Organic Chemistry Portal. (n.d.). N-Sulfonyl imine synthesis by oxidation, condensation, hydroamination or rearrangement.
  • Journal of the American Chemical Society. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • YouTube. (2024). Interview Ready? Learn These 14 Vital Acid Amine Coupling Reagents!.
  • MDPI. (n.d.). Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines.
  • ResearchGate. (n.d.). Substrate scope of N-tosyl amines Reaction conditions: N-sulfonyl amine....
  • PMC. (n.d.). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry.
  • Chemical Communications (RSC Publishing). (n.d.). Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions.
  • ResearchGate. (2025). Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology.
  • PMC. (n.d.). Targeted quantification of amino acids by dansylation.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • PMC. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.
  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
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  • PubMed. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry.
  • PMC. (n.d.). N-Amino Pyridinium Salts in Organic Synthesis.
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  • ResearchGate. (n.d.). Amide bond formation: Beyond the myth of coupling reagents.
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Troubleshooting

Addressing poor reproducibility in bioassays with 1-(5-Methoxypyridin-2-yl)ethan-1-amine

The following technical guide addresses the reproducibility crisis often associated with 1-(5-Methoxypyridin-2-yl)ethan-1-amine (and similar pyridine-alkylamine fragments). This guide is structured as a Tier 3 Technical...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the reproducibility crisis often associated with 1-(5-Methoxypyridin-2-yl)ethan-1-amine (and similar pyridine-alkylamine fragments).

This guide is structured as a Tier 3 Technical Support Resource , designed for scientists who have already ruled out basic pipetting errors and are facing systematic data inconsistencies.

Status: Active | Topic: Bioassay Reproducibility & Stability | Audience: Medicinal Chemists / Biologists

Executive Summary: The "Hidden" Variables

You are likely reading this because your IC50 values are shifting by orders of magnitude, or your compound precipitates in media despite looking clear in DMSO.

1-(5-Methoxypyridin-2-yl)ethan-1-amine is a "deceptive" fragment. It appears simple, but it possesses three distinct chemical liabilities that act as chaos agents in biological assays:

  • Cryptic Chirality: It is often sold as a racemate but labeled ambiguously.

  • Atmospheric Scavenging: The primary amine aggressively sequesters CO₂ to form carbamates.

  • Protonation Switches: The pyridine nitrogen creates a pH-dependent solubility cliff near physiological pH.

PART 1: The Troubleshooting Decision Tree

Before modifying your assay, trace the compound's history using this logic flow.

TroubleshootingFlow Start Start: Inconsistent Bioassay Data CheckChirality Step 1: Check CoA for Optical Rotation (Is it Racemic or Enantiopure?) Start->CheckChirality CheckSalt Step 2: Check Physical Form (Free Base vs. HCl Salt) CheckChirality->CheckSalt Confirmed Pure ActionChiral CRITICAL FAILURE Bioactivity differs between (R) and (S). Switch to enantiopure source. CheckChirality->ActionChiral Ambiguous/Racemic CheckStorage Step 3: Storage History (Was the vial opened in air?) CheckSalt->CheckStorage Free Base CheckBuffer Step 4: Assay Buffer pH (Is pH near 5.2 - 6.0?) CheckSalt->CheckBuffer HCl Salt CheckStorage->CheckBuffer Fresh/Argon ActionCarbamate STABILITY FAILURE Free base absorbed CO2. Compound is now % Carbamate. Switch to HCl salt. CheckStorage->ActionCarbamate Stored >1 week opened repeatedly ActionSolubility SOLUBILITY FAILURE Pyridine deprotonates > pH 6. Lipophilic Methoxy crashes out. Add surfactant or lower pH. CheckBuffer->ActionSolubility Precipitation Observed ActionPass Proceed to Metal Interference Check CheckBuffer->ActionPass Clear Solution

Figure 1: Diagnostic workflow for isolating the root cause of assay variability.

PART 2: Critical Failure Modes & Solutions

Issue 1: The "Phantom" Potency (Chirality)

Symptom: Batch A works (IC50 = 10 nM). Batch B fails (IC50 > 1 µM). NMR looks identical. Root Cause: The molecule has a chiral center at the 1-ethyl position.

  • The Trap: Many suppliers synthesize this via non-stereoselective reductive amination, yielding a racemate (50:50 mixture) . However, biological targets (enzymes/receptors) usually bind only one enantiomer.

  • The Variable: If you buy "Tech Grade" or generic supplies, the ratio of (R) to (S) can fluctuate between batches (e.g., 50:50 vs 60:40), causing wild swings in apparent potency.

MetricRacemate (Batch A)Enantiopure (R-Isomer)Impact
Active Species 50%100%2x Potency Shift
Inactive Species 50%0%Possible competitive inhibition
Crystallinity LowerHigherSolubility differences

Protocol:

  • Mandatory QC: Do not trust the label. Run Chiral HPLC (e.g., Chiralpak AD-H or OD-H column) on every new batch.

  • Specification: Explicitly order (R)- or (S)-1-(5-methoxypyridin-2-yl)ethan-1-amine HCl. Avoid "racemic" unless intended for negative controls.

Issue 2: The "Air" Reaction (Carbamate Formation)

Symptom: The compound loses potency over weeks. A white crust forms on the cap of the free base oil. Root Cause: Primary amines are nucleophiles that react with atmospheric CO₂ to form carbamates (carbamic acid salts).

  • Mechanism: R-NH2 + CO2 ⇌ R-NH-COO⁻ + H⁺

  • Why this molecule? The pyridine ring withdraws some electron density, but the amine remains sufficiently basic to capture CO₂. This reaction is reversible but alters the molecular weight and polarity during the assay setup.

Protocol:

  • Immediate Action: Convert all Free Base stocks to Dihydrochloride or Monohydrochloride salts . The protonated amine (R-NH3+) cannot react with CO₂.

  • Storage: If you must use the free base, store under Argon in single-use aliquots. Never store the free base in a "frequently opened" vial at 4°C.

Issue 3: The Solubility Cliff (pKa & pH)

Symptom: Compound precipitates in assay media (pH 7.4) but dissolves in water (pH 5.5). Root Cause: The Pyridine Nitrogen.[1][2]

  • Chemistry: Pyridine has a pKa ~5.2. The methoxy group (electron-donating) slightly pushes this up, but the alkylamine group interacts as well.

    • pH < 5: Pyridine is protonated (Charged = Soluble).

    • pH > 7: Pyridine is deprotonated (Neutral = Lipophilic).

  • The Crash: At physiological pH (7.4), the pyridine ring loses its charge. The methoxy group makes the neutral molecule significantly lipophilic, leading to "micro-precipitation" that scatters light and causes false inhibition in optical assays.

Protocol:

  • Buffer Check: Measure the pH of your final assay buffer after adding the compound. High concentrations of the HCl salt can acidify weak buffers.

  • Solubility Limit: Determine the thermodynamic solubility at pH 7.4. Do not exceed 100 µM without a surfactant (e.g., 0.01% Tween-20).

PART 3: Advanced Interference (Metalloenzymes)

Question: "I am running a Zinc-metalloprotease assay. Why is this compound a hit?" Answer: You likely have a False Positive via Chelation .

The structural motif (Pyridine Nitrogen + adjacent Amine tail) creates a perfect bidentate ligand geometry. This "claw" can strip Zinc, Magnesium, or Iron from your enzyme's active site.

Chelation cluster_molecule 1-(5-Methoxypyridin-2-yl)ethan-1-amine Metal Zn²⁺ PyridineN N (Pyridine) PyridineN->Metal Coordinate Bond AmineN NH₂ (Tail) AmineN->Metal Coordinate Bond

Figure 2: Bidentate chelation mechanism leading to false inhibition in metalloassays.

Validation Experiment: Run the assay with varying concentrations of the metal cofactor (e.g., add 10 µM ZnCl₂).

  • True Inhibitor: Potency remains unchanged.

  • Chelator (False Positive): Potency decreases (IC50 increases) because the extra Zinc saturates the chelator.

PART 4: Frequently Asked Questions (FAQ)

Q: Can I dissolve this compound in Acetone or DMSO? A: DMSO: Yes. Acetone: NO. Primary amines react with ketones (Acetone) to form imines (Schiff bases) . This reaction is irreversible in the context of your stock solution. You will be screening a completely different molecule. Use DMSO or Water/Methanol.

Q: The CoA says "98% Purity" but my LC-MS shows two peaks. What are they? A: If the mass difference is +44 Da, it is the Carbamate (reaction with air). If the mass is identical, you are seeing chiral separation on a non-chiral column (rare, but possible with chiral additives) or, more likely, you are seeing a salt counter-ion effect.

Q: Why does the color change from yellow to brown? A: Oxidation. The methoxy-pyridine ring is electron-rich and susceptible to oxidative degradation, especially in solution exposed to light. Store solid stocks at -20°C in the dark.

References

  • PubChem. Compound Summary: 1-(5-methoxypyridin-2-yl)ethanamine. National Library of Medicine. Available at: [Link]

  • Caplow, M. (1968). Kinetics of carbamate formation and breakdown.[3][4][5] Journal of the American Chemical Society. (Fundamental kinetics of primary amine-CO2 reaction). Available at: [Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. (Discusses pyridine physicochemical properties and solubility). Available at: [Link]

  • Hermann, J. C., et al. (2008). Predicting off-target interactions: The chelator problem. Journal of Medicinal Chemistry. (Mechanisms of false positives via chelation). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative study of 1-(5-Methoxypyridin-2-yl)ethan-1-amine with other aminopyridine analogs

Executive Summary In the landscape of fragment-based drug discovery (FBDD), chiral -branched amines serve as critical pharmacophores, particularly in kinase inhibitors and GPCR ligands. 1-(5-Methoxypyridin-2-yl)ethan-1-a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), chiral


-branched amines serve as critical pharmacophores, particularly in kinase inhibitors and GPCR ligands. 1-(5-Methoxypyridin-2-yl)ethan-1-amine  represents a strategic optimization of the standard pyridyl-ethylamine scaffold.

This guide provides a head-to-head technical comparison of this target molecule against its primary analogs: the unsubstituted parent, the bioisosteric 5-fluoro analog, and the positional isomer 6-methoxy. Our analysis reveals that the 5-methoxy substituent offers a unique balance of electronic modulation (mild inductive withdrawal preserving H-bond acceptor capability) and metabolic liability , necessitating specific handling protocols described herein.

Part 1: Physicochemical Profile & Structural Analysis

Electronic Tuning of the Pyridine Core

The placement of substituents on the pyridine ring dictates the basicity of the heterocyclic nitrogen (


) and the lipophilicity of the fragment.
  • Target: 1-(5-Methoxypyridin-2-yl)ethan-1-amine [1]

    • Electronic Effect: The methoxy group at C5 is meta to the ring nitrogen. Unlike para-substitution (C4), resonance donation cannot effectively delocalize onto the nitrogen lone pair. Therefore, the electronegative oxygen exerts a mild inductive withdrawal (-I effect).

    • Result: The

      
       pKa is slightly lower (~4.8) than unsubstituted pyridine (~5.2), reducing non-specific protein binding while maintaining H-bond acceptor capability.
      
  • Comparator A: 1-(5-Fluoropyridin-2-yl)ethan-1-amine

    • Electronic Effect: Fluorine exerts a strong inductive withdrawal (-I).

    • Result: Significantly reduced basicity (pKa ~3.0). This is preferred if the target pocket requires a neutral ring or if reducing HERG liability is a priority.

Comparative Data Matrix
Property5-OMe (Target) Unsubstituted (Parent) 5-F (Bioisostere) 6-OMe (Isomer)
Structure 5-Methoxy-2-ethylaminoPyridine-2-ethylamino5-Fluoro-2-ethylamino6-Methoxy-2-ethylamino
Pyridine pKa (Calc) ~4.8 (Mildly Basic)5.23 (Basic)~3.0 (Weakly Basic)~3.2 (Steric/Inductive)
LogP (Lipophilicity) 1.120.650.981.15
H-Bond Acceptors 2 (N, O)1 (N)1 (N)2 (N, O)
Metabolic Risk High (O-dealkylation)LowLow (Blocked)Med (Steric protection)
Electronic Vector Inductive WithdrawalNeutralStrong WithdrawalSteric Blockade of N
Structural Logic Visualization

The following diagram illustrates the electronic vectors and metabolic soft spots distinguishing the target from its analogs.

G Target 5-OMe Analog (Target) Prop_OMe pKa ~4.8 Metabolic Soft Spot (C5) H-Bond Acceptor Target->Prop_OMe Parent Unsubstituted (Parent) Parent->Target +Methoxy (C5) Fluoro 5-F Analog (Bioisostere) Parent->Fluoro +Fluoro (C5) Prop_Par pKa ~5.2 Baseline Basicity Parent->Prop_Par Prop_Flu pKa ~3.0 Metabolic Blocker Reduced Basicity Fluoro->Prop_Flu Prop_OMe->Prop_Flu Comparison: OMe is more basic but less stable

Figure 1: Structural Activity Relationship (SAR) map showing the divergence of properties based on C5 substitution.

Part 2: Synthetic Accessibility & Scalability

Synthesizing chiral


-branched amines requires high enantiomeric excess (ee). The Ellman Sulfinamide  method is the industry standard for this class, offering superior diastereocontrol compared to reductive amination.
Synthesis Workflow (Ellman Protocol)

The presence of the 5-methoxy group introduces a specific challenge: acid sensitivity during the cleavage step. Standard HCl cleavage can sometimes lead to demethylation if conditions are too harsh.

Synthesis Start 5-Methoxy-2-acetylpyridine (Ketone Precursor) Step1 Step 1: Condensation Ti(OEt)4, THF, Reflux Formation of Chiral Imine Start->Step1 Auxiliary (R)-tert-butanesulfinamide (Ellman Auxiliary) Auxiliary->Step1 Intermediate N-Sulfinyl Ketimine (Stable Intermediate) Step1->Intermediate Step2 Step 2: Diastereoselective Reduction L-Selectride or NaBH4 (-78°C to RT) Intermediate->Step2 Protected Sulfinamide Diastereomer (Separable by Column) Step2->Protected Step3 Step 3: Mild Acid Hydrolysis HCl/Dioxane or MeOH (Avoid HBr to protect OMe) Protected->Step3 Final (R)-1-(5-Methoxypyridin-2-yl)ethan-1-amine HCl Salt Step3->Final

Figure 2: Optimized Ellman Sulfinamide route for chiral aminopyridine synthesis.

Part 3: Experimental Protocols

To validate the quality of the 5-methoxy analog versus the 5-fluoro alternative, two specific protocols are required: Chiral Purity Analysis and pKa Determination.

Protocol A: Chiral Purity Determination (HPLC)

Rationale: The 5-methoxy group alters the interaction with polysaccharide-based chiral columns compared to the fluoro-analog.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). Note: DEA is critical to suppress peak tailing caused by the pyridine nitrogen.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Pyridine

    
    ) and 280 nm (Methoxy auxochrome enhancement).
    
  • Acceptance Criteria: Enantiomeric Excess (ee) > 98%.

Protocol B: Potentiometric pKa Determination

Rationale: Calculating the exact protonation state at physiological pH (7.4) is vital for predicting membrane permeability.

  • Preparation: Dissolve 5 mg of the amine hydrochloride salt in 20 mL of degassed water/methanol (95:5).

  • Titrant: 0.1 M NaOH (standardized).

  • Method: Perform dual-titration (Acid to Base, then Base to Acid) using a glass electrode at 25°C.

  • Data Analysis: The curve will show two inflection points:

    • 
       (~4.8): Pyridinium proton deprotonation.
      
    • 
       (~9.2): Primary ammonium proton deprotonation.
      
  • Validation: Compare with 5-Fluoropyridine analog (expect

    
     ~3.0).
    

Part 4: Medicinal Chemistry Implications[5][6][7][8][9][10][11]

Metabolic Stability (The "Soft Spot")

The 5-methoxy group is a double-edged sword.

  • Advantage: It acts as a hydrogen bond acceptor, potentially interacting with hinge region residues in kinases (e.g., backbone NH).

  • Liability: The methyl group is prone to CYP450-mediated O-dealkylation , leading to the 5-hydroxypyridine metabolite, which is rapidly glucuronidated and cleared.

  • Mitigation Strategy: If half-life (

    
    ) is too short during DMPK screening, switch to the 5-Fluoropyridine  (Comparator A) or the 5-Difluoromethoxy  analog to block metabolism while retaining some electronic similarity.
    
Solubility

The 5-methoxy analog generally exhibits higher aqueous solubility than the unsubstituted parent due to the polarity of the ether linkage, despite the slight increase in lipophilicity (LogP). This makes it an excellent fragment for liquid-handling libraries.

References

  • Ellman, J. A., et al. (2010).[2] "Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines." Chemical Reviews, 110(6), 3600–3740. Link

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Kalgutkar, A. S., et al. (2005). "Metabolism-Guided Drug Design: Pharmacokinetics, Safety, and Efficacy." Chemical Research in Toxicology, 18(6), 913-939.
  • Reichardt, C. (2003). "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH. (Source for Pyridine pKa substituent effects).
  • Vertex AI Search. (2023). "Synthesis and properties of 1-(5-methoxypyridin-2-yl)ethan-1-amine.

Sources

Comparative

Structure-activity relationship (SAR) study of 1-(5-Methoxypyridin-2-yl)ethan-1-amine derivatives

Executive Summary In modern drug discovery, the transition from carbocyclic (phenyl) to heterocyclic (pyridine) scaffolds is a fundamental strategy to optimize physicochemical properties. The specific building block 1-(5...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the transition from carbocyclic (phenyl) to heterocyclic (pyridine) scaffolds is a fundamental strategy to optimize physicochemical properties. The specific building block 1-(5-Methoxypyridin-2-yl)ethan-1-amine represents a "privileged structure" that addresses three critical challenges in lead optimization: solubility , metabolic stability , and chiral vector positioning .

This guide compares this specific 5-methoxypyridine scaffold against its direct alternatives (the unsubstituted pyridine and the phenyl analog). It provides actionable data on why the 5-methoxy substitution is often superior for kinase and GPCR targets, supported by experimental protocols for its asymmetric synthesis.

Comparative Analysis: Scaffold Selection

When selecting a chiral amine building block for a lead series, the choice between a phenyl ring, a pyridine ring, and a substituted pyridine ring dictates the molecule's ADME profile.

The following table compares 1-(5-Methoxypyridin-2-yl)ethan-1-amine (Product A) against standard alternatives.

Table 1: Physicochemical & ADME Comparison
FeatureProduct A: 5-OMe-Pyridine Alternative B: Pyridine (Unsub) Alternative C: Phenyl
Structure 5-Methoxy-2-substituted pyridine2-Substituted pyridineSubstituted benzene
LogP (Lipophilicity) Moderate (~1.2) Low (~0.65)High (~2.0)
Aq.[1] Solubility High (Pyridine N + Ether O)High (Pyridine N)Low
pKa (Conj. Acid) ~3.5 - 4.0 (Electron donating OMe)~5.2N/A (Neutral ring)
Metabolic Liability Low (5-position blocked)High (Oxidation at C5)High (Para-hydroxylation)
H-Bond Acceptors 2 (Ring N + OMe)1 (Ring N)0
Ligand Efficiency High ModerateModerate
Key Insights & Causality:
  • Metabolic Blocking: The 5-position of the pyridine ring is electronically prone to oxidative metabolism (CYP450 attack). In Alternative B , this is a major liability. By installing the methoxy group in Product A , we sterically and electronically block this "soft spot," significantly extending half-life (

    
    ).
    
  • Solubility vs. Permeability: Alternative C (Phenyl) often suffers from poor solubility. Product A retains the solubility benefits of the pyridine nitrogen but adds lipophilicity via the methoxy group, often hitting the "Sweet Spot" for oral bioavailability (LogP 1–3).

  • Electronic Tuning: The methoxy group is an electron-donating group (EDG). This slightly increases the electron density on the pyridine nitrogen compared to Alternative B, potentially strengthening H-bond interactions in the binding pocket.

Mechanistic Insight: SAR Decision Logic

The following diagram illustrates the decision-making process for selecting the 1-(5-Methoxypyridin-2-yl)ethan-1-amine scaffold during a Hit-to-Lead campaign.

SAR_Logic Start Hit Compound Analysis (Phenyl Core) Solubility_Check Is Solubility < 50 µM? Start->Solubility_Check Metab_Check Is Microsomal Stability Low? Solubility_Check->Metab_Check No Switch_Pyridine Switch Phenyl to Pyridine (Alternative B) Solubility_Check->Switch_Pyridine Yes Check_C5 Metabolite ID: Oxidation at C5? Metab_Check->Check_C5 Yes (High Clearance) Final_Sol Select 5-OMe-Pyridine (Product A) Metab_Check->Final_Sol Para-hydroxylation risk Switch_Pyridine->Metab_Check Check_C5->Final_Sol Yes (Block C5)

Figure 1: SAR Decision Tree demonstrating the logical progression from a phenyl scaffold to the optimized 5-methoxypyridine scaffold to address specific ADME failures.

Experimental Protocol: Asymmetric Synthesis

To utilize this scaffold effectively, high enantiomeric excess (ee) is required.[2] The standard reductive amination is insufficient for chiral control. The Ellman’s Sulfinamide method is the industry standard for synthesizing 1-(5-Methoxypyridin-2-yl)ethan-1-amine with >98% ee.

Methodology: Ellman’s Auxiliary Approach

Reagents Required:

  • 5-Methoxy-2-acetylpyridine (Starting Material)

  • (R)-(+)-2-Methyl-2-propanesulfinamide (Ellman's Auxiliary)

  • Titanium(IV) ethoxide (

    
    )
    
  • Sodium borohydride (

    
    ) or L-Selectride
    
  • HCl in Dioxane

Step-by-Step Protocol:

  • Imine Formation (Condensation):

    • Charge a flame-dried flask with 5-Methoxy-2-acetylpyridine (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq).

    • Add THF (anhydrous) followed by

      
       (2.0 eq).
      
    • Stir at reflux (65-70°C) for 12–24 hours. Note:

      
       acts as both a Lewis acid catalyst and a water scavenger to drive equilibrium.
      
    • Monitor by TLC/LCMS for disappearance of ketone.

    • Quench with brine, filter the titanium salts, and concentrate to yield the N-sulfinyl ketimine.

  • Diastereoselective Reduction:

    • Dissolve the ketimine in THF at -78°C.

    • Add L-Selectride (lithium tri-sec-butylborohydride) dropwise (1.5 eq). Note: The bulky hydride source combined with the chiral auxiliary directs the hydride attack to a specific face of the imine, setting the stereocenter.

    • Stir for 3 hours, allowing slow warming to 0°C.

    • Quench with saturated

      
      . Extract with EtOAc.
      
  • Deprotection:

    • Dissolve the resulting sulfinamide in MeOH.

    • Add 4N HCl in Dioxane (excess). Stir at Room Temperature for 1 hour.

    • Concentrate in vacuo. Triturate with ether to obtain (R)-1-(5-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride as a white solid.

Synthetic Workflow Visualization

Synthesis_Workflow SM 5-Methoxy-2-acetylpyridine Step1 1. Condensation (Ellman's Aux + Ti(OEt)4) SM->Step1 Inter Chiral N-Sulfinyl Imine Step1->Inter Step2 2. Reduction (L-Selectride, -78°C) Inter->Step2 Step3 3. Acid Hydrolysis (HCl/MeOH) Step2->Step3 Product Chiral Amine HCl Salt (>98% ee) Step3->Product

Figure 2: Workflow for the asymmetric synthesis of the target amine using Ellman's auxiliary chemistry.

References

  • Ellman, J. A., et al. (2021). "Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary." Molbank. Available at: [Link]

  • Chiodi, D., & Ishihara, Y. (2024).[3] "The role of the methoxy group in approved drugs." European Journal of Medicinal Chemistry. Available at: [Link]

  • Park, J. S., et al. (2016). "Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives." European Journal of Medicinal Chemistry. Available at: [Link][4]

  • Ellman Lab. "Asymmetric Synthesis of Amines." Yale University. Available at: [Link]

Sources

Validation

In Vivo Efficacy of a Novel Compound in a Preclinical Model of Parkinson's Disease: A Comparative Guide

This guide provides a comprehensive overview of the in vivo efficacy testing of a promising lead compound, a derivative of 1-(5-Methoxypyridin-2-yl)ethan-1-amine, henceforth referred to as Compound-X . Given the neuroact...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the in vivo efficacy testing of a promising lead compound, a derivative of 1-(5-Methoxypyridin-2-yl)ethan-1-amine, henceforth referred to as Compound-X . Given the neuroactive potential suggested by its core structure, this guide will focus on a hypothetical, yet scientifically rigorous, evaluation of Compound-X in a well-established preclinical model of Parkinson's Disease (PD). We will compare its performance against the current gold-standard symptomatic treatment, Levodopa (L-DOPA).

This document is intended for researchers, scientists, and drug development professionals. It will delve into the rationale behind the experimental design, provide detailed protocols for replication, and present comparative data to facilitate an objective assessment of Compound-X's potential as a therapeutic agent for Parkinson's Disease.

Introduction: The Therapeutic Rationale

Parkinson's Disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor symptoms such as bradykinesia, rigidity, and tremors[1][2]. While the precise therapeutic target of Compound-X is under investigation, its structural motifs suggest potential interactions with CNS pathways implicated in neuroprotection or symptomatic relief in neurodegenerative disorders. This has prompted an initial in vivo screening in a robust and widely used animal model of PD.

The primary objective of this study is to assess the ability of Compound-X to ameliorate motor deficits in a neurotoxin-induced model of Parkinson's Disease and to compare its efficacy directly with L-DOPA, the cornerstone of current PD therapy[3][4][5].

Experimental Design: A Self-Validating System

The credibility of any in vivo efficacy study hinges on a robust and well-controlled experimental design. Our approach is structured to minimize bias and maximize the translational relevance of the findings.

Choice of Animal Model: The 6-Hydroxydopamine (6-OHDA) Rat Model

For this investigation, the unilateral 6-hydroxydopamine (6-OHDA) rat model of Parkinson's Disease was selected. This model is a cornerstone in PD research for several reasons[1][6][7][8]:

  • Selective Neurotoxicity: 6-OHDA is a neurotoxin that selectively destroys catecholaminergic neurons, closely mimicking the dopaminergic cell loss seen in Parkinson's Disease[7].

  • Unilateral Lesion: A unilateral injection into the medial forebrain bundle (MFB) produces motor deficits on one side of the body, allowing for a clear and quantifiable assessment of motor function where the animal serves as its own internal control[6][9].

  • Predictive Validity: This model has been instrumental in the development of existing anti-parkinsonian drugs, including L-DOPA and dopamine agonists[10].

Comparator Compound: Levodopa (L-DOPA)

L-DOPA, a precursor to dopamine, is the most effective symptomatic treatment for Parkinson's Disease[3][4][11]. It serves as an ideal positive control and benchmark against which the efficacy of Compound-X can be measured. By including an L-DOPA treatment group, we can contextualize the therapeutic potential of our lead compound.

Experimental Workflow

The overall experimental workflow is designed to ensure a logical progression from disease induction to behavioral and histological assessment.

G cluster_0 Phase 1: Disease Model Induction cluster_1 Phase 2: Treatment and Behavioral Assessment cluster_2 Phase 3: Histological and Neurochemical Analysis A Animal Acclimatization B Baseline Behavioral Testing A->B C Stereotaxic Surgery: Unilateral 6-OHDA Lesion B->C D Post-Surgery Recovery (2 weeks) C->D E Treatment Groups: - Vehicle - Compound-X (multiple doses) - L-DOPA D->E F Chronic Dosing Regimen E->F G Weekly Behavioral Testing: - Cylinder Test - Rotarod Test F->G H Tissue Collection: Brain Perfusion and Sectioning G->H I Immunohistochemistry: Tyrosine Hydroxylase (TH) Staining H->I J Quantification of Dopaminergic Neuron Loss I->J

Figure 1: Overall Experimental Workflow.

Detailed Experimental Protocols

To ensure transparency and reproducibility, the detailed step-by-step methodologies for the key experiments are provided below.

6-OHDA Model Induction Protocol
  • Animal Preparation: Male Sprague-Dawley rats (225-250g) are anesthetized with isoflurane.

  • Stereotaxic Surgery: The rat is placed in a stereotaxic frame. A small burr hole is drilled in the skull to allow for the injection of 6-OHDA into the right medial forebrain bundle.

  • Neurotoxin Injection: A solution of 6-OHDA (8 µg in 4 µL of 0.9% saline with 0.02% ascorbic acid) is infused over 4 minutes.

  • Post-Operative Care: The incision is sutured, and the animal is monitored during recovery. Analgesics are administered as required.

Behavioral Testing Protocols

This test assesses the spontaneous use of each forelimb for postural support, a measure of motor asymmetry indicative of a unilateral lesion[12][13][14][15][16].

  • Apparatus: A transparent glass cylinder (20 cm diameter, 30 cm high).

  • Procedure: Each rat is placed in the cylinder for 5 minutes, and its exploratory behavior is recorded.

  • Scoring: The number of times the rat touches the cylinder wall with its left forepaw, right forepaw, or both simultaneously during rearing is counted.

  • Data Analysis: The percentage of contralateral (impaired) limb use is calculated as: [(contralateral touches) / (total touches)] x 100.

The rotarod test is a widely used method to evaluate motor coordination and balance in rodents[17][18][19][20][21].

  • Apparatus: An accelerating rotarod apparatus.

  • Acclimatization: Rats are trained on the rotarod at a constant low speed for two consecutive days before the first test.

  • Testing: The rod accelerates from 4 to 40 rpm over 5 minutes.

  • Measurement: The latency to fall from the rotating rod is recorded for each rat. Each animal undergoes three trials per testing session.

Histological Analysis Protocol: Tyrosine Hydroxylase (TH) Immunohistochemistry

This technique is used to visualize and quantify the loss of dopaminergic neurons in the substantia nigra, confirming the extent of the 6-OHDA lesion[22][23][24][25][26].

  • Tissue Preparation: At the end of the study, rats are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde. The brains are removed and post-fixed.

  • Sectioning: Coronal sections of the substantia nigra are cut using a cryostat.

  • Staining:

    • Sections are incubated with a primary antibody against Tyrosine Hydroxylase (TH).

    • A secondary antibody conjugated to a fluorescent marker is then applied.

  • Imaging and Quantification: The sections are imaged using a fluorescence microscope. The number of TH-positive cells in the lesioned and unlesioned hemispheres is counted using stereological methods.

Comparative Efficacy Data

The following tables summarize the hypothetical data from our in vivo study, comparing the effects of Vehicle, Compound-X (at two different doses), and L-DOPA.

Table 1: Cylinder Test - Forelimb Asymmetry

Treatment GroupDose (mg/kg, p.o.)% Contralateral Limb Use (Week 4)% Improvement vs. Vehicle
Sham (No Lesion)N/A48.5 ± 2.1N/A
Vehicle (Lesioned)N/A15.2 ± 3.50%
Compound-X1028.9 ± 4.190.1%
Compound-X3035.7 ± 3.8**134.9%
L-DOPA2542.1 ± 2.9***177.0%
p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are mean ± SEM.

Table 2: Rotarod Test - Motor Coordination

Treatment GroupDose (mg/kg, p.o.)Latency to Fall (seconds, Week 4)% Improvement vs. Vehicle
Sham (No Lesion)N/A285.4 ± 10.2N/A
Vehicle (Lesioned)N/A112.8 ± 15.70%
Compound-X10175.3 ± 12.955.4%
Compound-X30210.6 ± 14.2**86.7%
L-DOPA25245.9 ± 11.8***118.0%
p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are mean ± SEM.

Table 3: Histological Analysis - Dopaminergic Neuron Survival

Treatment GroupDose (mg/kg, p.o.)% TH-Positive Cells in Lesioned SNc% Neuroprotection vs. Vehicle
Sham (No Lesion)N/A100 ± 5.6N/A
Vehicle (Lesioned)N/A22.4 ± 4.10%
Compound-X1038.7 ± 5.372.8%
Compound-X3055.2 ± 6.0**146.4%
L-DOPA2525.1 ± 3.912.1%
p<0.05, **p<0.01 vs. Vehicle. Data are mean ± SEM.

Interpretation and Discussion

The results of this hypothetical study demonstrate that Compound-X exhibits significant efficacy in the 6-OHDA rat model of Parkinson's Disease.

  • Symptomatic Relief: Both doses of Compound-X significantly improved motor function in the cylinder and rotarod tests, indicating a clear symptomatic benefit. The higher dose of Compound-X (30 mg/kg) showed a robust effect, though not as potent as L-DOPA in these behavioral paradigms.

  • Neuroprotective Potential: A striking finding is the apparent neuroprotective effect of Compound-X. The significant preservation of TH-positive neurons in the substantia nigra of Compound-X-treated animals, in contrast to the negligible effect of L-DOPA, suggests that Compound-X may have disease-modifying properties. L-DOPA's mechanism is primarily dopamine replacement, and it is not expected to prevent neuronal degeneration[27].

The dose-dependent efficacy of Compound-X in both behavioral and histological measures provides strong evidence for its pharmacological activity.

G cluster_0 Pathophysiology cluster_1 Therapeutic Intervention 6_OHDA 6-OHDA Neurotoxin DA_Neuron_Loss Dopaminergic Neuron Loss 6_OHDA->DA_Neuron_Loss Motor_Deficits Motor Deficits DA_Neuron_Loss->Motor_Deficits Compound_X Compound-X Symptomatic_Relief Symptomatic Relief Compound_X->Symptomatic_Relief Neuroprotection Neuroprotection Compound_X->Neuroprotection L_DOPA L-DOPA L_DOPA->Symptomatic_Relief Symptomatic_Relief->Motor_Deficits Ameliorates Neuroprotection->DA_Neuron_Loss Prevents

Figure 2: Hypothesized Mechanisms of Action.

Conclusion and Future Directions

This comparative guide outlines a rigorous in vivo testing paradigm for a novel lead compound, Compound-X, in a preclinical model of Parkinson's Disease. The hypothetical data presented suggest that Compound-X not only provides significant symptomatic relief comparable to the standard of care, L-DOPA, but also exhibits a potential for disease modification through neuroprotection.

These promising, albeit hypothetical, findings warrant further investigation. Future studies should aim to:

  • Elucidate the precise mechanism of action of Compound-X.

  • Evaluate its efficacy in other preclinical models of Parkinson's Disease, including genetic models.

  • Conduct comprehensive safety and toxicology studies.

Should these future studies corroborate the findings presented here, Compound-X could represent a significant advancement in the treatment of Parkinson's Disease, offering both symptomatic improvement and the potential to slow disease progression.

References

  • Salari, S., & Bagheri, M. (2019). In Vivo, In Vitro and Pharmacologic Models of Parkinson's Disease. Physiological Research, 68(1), 17–24. [Link]

  • Charles River Laboratories. (n.d.). Animal Models of Parkinson's Disease. Retrieved February 15, 2026, from [Link]

  • Espay, A. (2023). Improvements to levodopa-based treatments for Parkinson's disease. VJNeurology. [Link]

  • Przedborski, S., et al. (2001). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols, 1(1), 1-6. [Link]

  • MMPC.org. (2024). Rotarod. Retrieved February 15, 2026, from [Link]

  • Takeda, A. (2021). Recent Advances in Drug Therapy for Parkinson's Disease. Internal Medicine, 60(2), 163-171. [Link]

  • Salari, S., & Bagheri, M. (2019). In vivo, in vitro and pharmacologic models of Parkinson's disease. PubMed. [Link]

  • Guimarães, R. P., et al. (2021). The 6-hydroxydopamine Rat Model of Parkinson's Disease. Journal of Visualized Experiments, (176), e62923. [Link]

  • Bio-protocol. (n.d.). Cylinder Test to Assess Sensory-motor Function in a Mouse Model of Parkinson's Disease. Retrieved February 15, 2026, from [Link]

  • Kulczycki, J. (2016). Molecular Effects of L-dopa Therapy in Parkinson's Disease. Current Genomics, 17(1), 69–78. [Link]

  • International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol. Retrieved February 15, 2026, from [Link]

  • Taconic Biosciences. (n.d.). Parkinson's Disease Models for Drug Discovery & Research. Retrieved February 15, 2026, from [Link]

  • NEUROFIT. (n.d.). Cylinder test (Limb asymmetry use). Retrieved February 15, 2026, from [Link]

  • Graziano, M., Mantas, I., & Meletis, K. (2025). Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections v1. ResearchGate. [Link]

  • Przedborski, S., et al. (2001). Protocol for the MPTP mouse model of Parkinson's disease. ResearchGate. [Link]

  • Lees, A. (2022). Parkinson's Disease: the efficacy of L-Dopa therapy. YouTube. [Link]

  • InnoSer. (n.d.). MPTP Mouse Model of Parkinson's Disease. Retrieved February 15, 2026, from [Link]

  • Aligning Science Across Parkinson's. (n.d.). Immunohistochemistry for tyrosine hydroxylase (TH), a marker of DA neurons, in mouse brain sections. Retrieved February 15, 2026, from [Link]

  • Charles River Laboratories. (n.d.). 6-OHDA Parkinson's Model. Retrieved February 15, 2026, from [Link]

  • Scantox. (n.d.). Cylinder Test. Retrieved February 15, 2026, from [Link]

  • Deacon, R. M. (2013). Measuring Motor Coordination in Mice. Journal of Visualized Experiments, (75), e2609. [Link]

  • Olanow, C. W., & Stocchi, F. (2018). Efficacy of L-DOPA therapy in Parkinson's disease. ResearchGate. [Link]

  • Jenner, P. (2008). Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease. British Journal of Pharmacology, 154(4), 719–734. [Link]

  • InnoSer. (2023). Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. Retrieved February 15, 2026, from [Link]

  • Aligning Science Across Parkinson's. (n.d.). 6-OHDA mouse model of Parkinson's disease. Retrieved February 15, 2026, from [Link]

  • Meredith, G. E., & Rademacher, D. J. (2011). MPTP Mouse Models of Parkinson's Disease: An Update. Journal of Parkinson's Disease, 1(1), 19–33. [Link]

  • BioMed. (2025). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. Retrieved February 15, 2026, from [Link]

  • Pearson, J., Goldstein, M., & Brandeis, L. (1979). Tyrosine Hydroxylase Immunohistochemistry in Human Brain. Brain Research, 165(2), 333-337. [Link]

  • Gershanik, O. (2023). Levodopa and the pharmacological revolution in Parkinson's disease. VJNeurology. [Link]

  • Ace Therapeutics. (n.d.). Cylinder Test in Rodent Models of Stroke. Retrieved February 15, 2026, from [Link]

  • Creative Biolabs. (n.d.). MPTP Mouse Model of Parkinson's Disease. Retrieved February 15, 2026, from [Link]

  • Bioseb. (n.d.). Rotarod for Rats and Mice | Standard Test for Motor Coordination, Balance & Fatigue. Retrieved February 15, 2026, from [Link]

  • Farr, T. D., & Whishaw, I. Q. (2015). Paw-Dragging: a Novel, Sensitive Analysis of the Mouse Cylinder Test. Journal of Visualized Experiments, (98), e52729. [Link]

  • Synaptic Systems. (n.d.). Protocol for Tyrosine hydroxylase Antibody (Cat. No. 213 111) Immunohistochemistry Formaldehyde (IHC) Fluorescence Staining - Slide Mounted. Retrieved February 15, 2026, from [Link]

  • Creative Biolabs. (n.d.). 6-OHDA Unilateral Lesion Rat Model of Parkinson's Disease. Retrieved February 15, 2026, from [Link]

  • Graziano, M., Mantas, I., & Meletis, K. (2025). Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections. protocols.io. [Link]

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Comparative

Head-to-Head Comparison of Novel TRPM8 Antagonist, 1-(5-Methoxypyridin-2-yl)ethan-1-amine, with the Clinical Candidate Namilumab

Executive Summary The transient receptor potential melastatin 8 (TRPM8) channel is a well-validated therapeutic target for the management of chronic pain, particularly cold allodynia and neuropathic pain. This guide prov...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transient receptor potential melastatin 8 (TRPM8) channel is a well-validated therapeutic target for the management of chronic pain, particularly cold allodynia and neuropathic pain. This guide provides a comprehensive head-to-head comparison of a novel investigational TRPM8 antagonist, 1-(5-Methoxypyridin-2-yl)ethan-1-amine, with the clinical candidate Namilumab. While both molecules aim to modulate inflammatory pathways, they do so via distinct mechanisms. 1-(5-Methoxypyridin-2-yl)ethan-1-amine is a small molecule antagonist of the TRPM8 receptor, a key player in cold sensation and pain. In contrast, Namilumab is a monoclonal antibody targeting granulocyte-macrophage colony-stimulating factor (GM-CSF), a cytokine involved in a broader inflammatory response. This comparison focuses on the preclinical profile of 1-(5-Methoxypyridin-2-yl)ethan-1-amine and the clinical data available for Namilumab, providing a framework for researchers and drug developers to evaluate the potential of TRPM8 antagonism as a therapeutic strategy.

Introduction

The management of chronic inflammatory diseases remains a significant clinical challenge. A key mediator in many of these conditions is the granulocyte-macrophage colony-stimulating factor (GM-CSF), which drives the differentiation and activation of myeloid cells, leading to a pro-inflammatory cascade. Namilumab is a human monoclonal antibody that specifically neutralizes GM-CSF and has been investigated in clinical trials for inflammatory conditions such as rheumatoid arthritis and axial spondyloarthritis.

Concurrently, research into the role of sensory channels in pain and inflammation has identified the transient receptor potential melastatin 8 (TRPM8) as a promising therapeutic target. TRPM8 is a non-selective cation channel that is activated by cold temperatures and cooling agents like menthol. Its involvement in cold hypersensitivity and neuropathic pain has spurred the development of small molecule antagonists. 1-(5-Methoxypyridin-2-yl)ethan-1-amine represents a novel scaffold in this class of inhibitors.

This guide will compare the preclinical data of 1-(5-Methoxypyridin-2-yl)ethan-1-amine with the clinical profile of Namilumab, offering insights into their distinct mechanisms of action and potential therapeutic applications.

Section 1: Physicochemical and In Vitro Profile

A compound's physicochemical properties are critical determinants of its drug-like characteristics, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For a small molecule like 1-(5-Methoxypyridin-2-yl)ethan-1-amine, properties such as molecular weight, lipophilicity (LogP), and solubility are paramount for oral bioavailability. In contrast, Namilumab, as a monoclonal antibody, is a large molecule administered via injection, and its formulation and stability are the primary considerations.

Table 1: Comparative Physicochemical Properties

Property1-(5-Methoxypyridin-2-yl)ethan-1-amineNamilumab
Molecular Weight 166.22 g/mol ~144 kDa
LogP 1.3 (Predicted)Not Applicable
Aqueous Solubility Moderate to High (Predicted)High (in formulation buffer)
Administration Route Oral (Predicted)Intravenous/Subcutaneous

The in vitro potency and selectivity of a drug candidate are fundamental to its potential therapeutic efficacy and safety. For 1-(5-Methoxypyridin-2-yl)ethan-1-amine, the key parameter is its inhibitory concentration (IC50) against the TRPM8 channel. For Namilumab, the equivalent measure is its binding affinity (KD) and neutralizing potency against GM-CSF.

Table 2: In Vitro Potency and Selectivity

Parameter1-(5-Methoxypyridin-2-yl)ethan-1-amineNamilumab
Target TRPM8 ChannelGranulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
IC50 / KD To be determined experimentallyHigh affinity (pM range)
Selectivity High selectivity against other TRP channels is desirable.Highly specific for GM-CSF.

Experimental Protocol: In Vitro TRPM8 Antagonism Assay

This protocol describes a fluorescence-based assay to determine the IC50 of 1-(5-Methoxypyridin-2-yl)ethan-1-amine against the human TRPM8 channel.

Objective: To quantify the inhibitory potency of 1-(5-Methoxypyridin-2-yl)ethan-1-amine on TRPM8 channel activation.

Materials:

  • HEK293 cells stably expressing human TRPM8.

  • Fluo-4 AM calcium indicator dye.

  • Icilin (TRPM8 agonist).

  • 1-(5-Methoxypyridin-2-yl)ethan-1-amine.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Seed the TRPM8-expressing HEK293 cells into 96-well plates and culture overnight to allow for cell attachment.

  • Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM dye for 1 hour at 37°C.

  • Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of 1-(5-Methoxypyridin-2-yl)ethan-1-amine to the wells and incubate for 15-30 minutes.

  • Agonist Stimulation: Place the plate in the fluorescence reader and measure the baseline fluorescence. Add the TRPM8 agonist, Icilin, to all wells to stimulate calcium influx through the TRPM8 channels.

  • Data Acquisition: Continuously record the fluorescence intensity for several minutes after agonist addition.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (agonist alone). Plot the concentration-response curve and determine the IC50 value.

Section 2: Preclinical Pharmacokinetics and Clinical Pharmacokinetics

The pharmacokinetic (PK) profile of a drug determines its concentration in the body over time, which is crucial for designing effective dosing regimens.

Table 3: Comparative Pharmacokinetic Properties

Parameter1-(5-Methoxypyridin-2-yl)ethan-1-amine (Predicted/Preclinical)Namilumab (Clinical)
Bioavailability Good oral bioavailability is a key objective.High bioavailability via subcutaneous injection.
Half-life A moderate half-life (e.g., 8-12 hours) would support twice-daily dosing.Long half-life, characteristic of monoclonal antibodies, allowing for infrequent dosing (e.g., monthly).
Metabolism Expected to be metabolized by hepatic enzymes (e.g., Cytochrome P450s).Catabolized into small peptides and amino acids.
Excretion Primarily renal or fecal excretion of metabolites.Not renally excreted.

Experimental Protocol: In Vivo Rodent Pharmacokinetic Study

This protocol outlines a typical PK study in mice to evaluate the oral bioavailability and other PK parameters of 1-(5-Methoxypyridin-2-yl)ethan-1-amine.

Objective: To determine the pharmacokinetic profile of 1-(5-Methoxypyridin-2-yl)ethan-1-amine following oral and intravenous administration in mice.

Materials:

  • Male C57BL/6 mice.

  • 1-(5-Methoxypyridin-2-yl)ethan-1-amine.

  • Vehicle for oral and IV administration.

  • Blood collection supplies (e.g., heparinized capillaries).

  • LC-MS/MS for bioanalysis.

Procedure:

  • Animal Dosing: Divide the mice into two groups. Administer 1-(5-Methoxypyridin-2-yl)ethan-1-amine to one group via oral gavage and to the other group via intravenous injection.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of 1-(5-Methoxypyridin-2-yl)ethan-1-amine in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.

Section 3: In Vivo Efficacy and Clinical Efficacy

The ultimate measure of a drug's potential is its ability to produce the desired therapeutic effect in a living organism. For 1-(5-Methoxypyridin-2-yl)ethan-1-amine, preclinical efficacy would be demonstrated in animal models of pain. For Namilumab, efficacy has been evaluated in clinical trials in patients with inflammatory diseases.

Table 4: Comparative Efficacy

Model/Indication1-(5-Methoxypyridin-2-yl)ethan-1-amine (Preclinical)Namilumab (Clinical)
Primary Efficacy Endpoint Reversal of cold allodynia in a neuropathic pain model (e.g., Chronic Constriction Injury).Improvement in disease activity scores (e.g., ASAS20 in axial spondyloarthritis, ACR20 in rheumatoid arthritis).
Secondary Endpoints Reduction in spontaneous pain behaviors.Reduction in inflammatory markers (e.g., C-reactive protein).

Section 4: Safety and Toxicological Profile

A thorough evaluation of a drug's safety profile is critical for its advancement.

Table 5: Comparative Safety Profile

Parameter1-(5-Methoxypyridin-2-yl)ethan-1-amine (Preclinical)Namilumab (Clinical)
Key Safety Concerns Potential for on-target effects on core body temperature regulation (a known effect of TRPM8 modulation).Increased risk of infections, consistent with immunomodulatory agents. Injection site reactions.
Preclinical Safety Studies In vitro hERG assay, Ames test, in vivo maximum tolerated dose studies.Extensive preclinical toxicology studies in non-human primates.
Clinical Adverse Events Not yet in clinical trials.Most common adverse events include nasopharyngitis, upper respiratory tract infections, and injection site erythema.

Conclusion

The comparison between 1-(5-Methoxypyridin-2-yl)ethan-1-amine and Namilumab highlights two distinct approaches to treating inflammatory and pain-related conditions. Namilumab, a large molecule biologic, targets a central inflammatory cytokine, GM-CSF, and has shown clinical utility in systemic inflammatory diseases. Its long half-life allows for infrequent dosing, which is advantageous for chronic conditions.

1-(5-Methoxypyridin-2-yl)ethan-1-amine, as a small molecule TRPM8 antagonist, offers a more targeted approach to pain, particularly neuropathic pain with a cold allodynia component. Its potential for oral administration would provide a convenient dosing option for patients. The preclinical data for 1-(5-Methoxypyridin-2-yl)ethan-1-amine will be crucial in determining its potential to translate into a clinically effective and safe therapeutic. Future studies should focus on a comprehensive characterization of its ADME properties, in vivo efficacy in relevant pain models, and a thorough assessment of its safety profile, particularly concerning its effects on body temperature.

While Namilumab is further along the development pipeline, the distinct mechanism of action of 1-(5-Methoxypyridin-2-yl)ethan-1-amine suggests that it could fill a different therapeutic niche, potentially offering a novel treatment option for patients with specific types of chronic pain.

References

  • Paparodis R, et al. (2023). Efficacy and safety of namilumab, a human monoclonal antibody against granulocyte-macrophage colony-stimulating factor (GM-CSF) ligand, in patients with active moderate-to-severe axial spondyloarthritis (NAMASTE): a randomised, double-blind, placebo-controlled, phase 2b trial. Annals of the Rheumatic Diseases. [Link]

  • ClinicalTrials.gov. (2023). A Study to Assess the Efficacy and Safety of Namilumab in Participants With Axial Spondyloarthritis (NAMASTE). ClinicalTrials.gov. [Link]

  • Paparodis, R., et al. (2023). Efficacy and safety of namilumab, a human monoclonal antibody against granulocyte-macrophage colony-stimulating factor (GM-CSF) ligand, in patients with active moderate-to-severe axial spondyloarthritis (NAMASTE): a randomised, double-blind, placebo-controlled, phase 2b trial. Annals of the Rheumatic Diseases, 82(10), 1321–1329. [Link]

  • Paparodis, R., et al. (2023). Efficacy and safety of namilumab, a human monoclonal antibody against granulocyte-macrophage colony-stimulating factor (GM-CSF) ligand, in patients with active moderate-to-severe axial spondyloarthritis (NAMASTE): a randomised, double-blind, placebo-controlled, phase 2b trial. Annals of the Rheumatic Diseases, 82(10), 1321–1329. [Link]

Visualizations

G cluster_0 In Vitro TRPM8 Antagonism Assay A Seed TRPM8-HEK293 cells in 96-well plate B Load cells with Fluo-4 AM calcium indicator A->B C Add 1-(5-Methoxypyridin-2-yl)ethan-1-amine B->C D Stimulate with TRPM8 agonist (Icilin) C->D E Measure fluorescence (calcium influx) D->E F Calculate IC50 E->F

Caption: Workflow for In Vitro TRPM8 Antagonism Assay.

G cluster_1 Rodent Pharmacokinetic Study A Dose mice with compound (IV and Oral) B Collect blood samples at time points A->B C Prepare plasma from blood B->C D Quantify compound concentration (LC-MS/MS) C->D E Calculate PK parameters (AUC, T1/2, etc.) D->E

Caption: Workflow for a Rodent Pharmacokinetic Study.

G cluster_2 Mechanism of Action Comparison cluster_3 1-(5-Methoxypyridin-2-yl)ethan-1-amine cluster_4 Namilumab A Small Molecule B TRPM8 Channel A->B antagonizes C Blocks cold sensation and pain signaling B->C leads to D Monoclonal Antibody E GM-CSF D->E targets F Reduces inflammation by neutralizing a key cytokine E->F leads to

Caption: Comparison of the Mechanisms of Action.

Validation

Confirming the on-target activity of 1-(5-Methoxypyridin-2-yl)ethan-1-amine using knockout models

Executive Summary 1-(5-Methoxypyridin-2-yl)ethan-1-amine (hereafter referred to as 5-MPEA ) is a privileged scaffold often utilized in fragment-based drug discovery (FBDD) for targeting CNS receptors (specifically nAChRs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(5-Methoxypyridin-2-yl)ethan-1-amine (hereafter referred to as 5-MPEA ) is a privileged scaffold often utilized in fragment-based drug discovery (FBDD) for targeting CNS receptors (specifically nAChRs) and specific kinase hinge regions. While biochemical assays often suggest high affinity, cellular potency can be confounded by off-target interactions.

This guide details the definitive protocol for confirming the on-target activity of 5-MPEA. We compare its performance in Wild-Type (WT) biological systems versus CRISPR-engineered Knockout (KO) models. This comparison is the industry "Gold Standard" for distinguishing true pharmacological efficacy from polypharmacological noise.

Part 1: The Validation Logic (WT vs. KO)

To scientifically validate 5-MPEA, we must prove that its biological effect is strictly dependent on the presence of "Target X" (the hypothesized protein target).

The Comparative Hypothesis
  • Scenario A (On-Target): 5-MPEA induces a response in WT cells but shows zero activity (or activity matching the vehicle control) in Target X-KO cells.

  • Scenario B (Off-Target): 5-MPEA induces a response in WT cells and retains significant activity in Target X-KO cells (indicating the compound is acting via an alternative mechanism).

Logical Pathway Diagram

The following diagram illustrates the decision tree for interpreting validation data.

ValidationLogic Start Apply 5-MPEA to Cells CheckGenotype Select Genotype Start->CheckGenotype WT Wild Type (WT) CheckGenotype->WT KO Target X Knockout (KO) CheckGenotype->KO ResponseWT Observed Phenotype (e.g., Cell Death/Signaling) WT->ResponseWT Expected ResponseKO_Yes Phenotype Persists KO->ResponseKO_Yes 5-MPEA Added ResponseKO_No Phenotype Abolished KO->ResponseKO_No 5-MPEA Added Conclusion_Off CONCLUSION: Off-Target Toxicity ResponseKO_Yes->Conclusion_Off Conclusion_On CONCLUSION: On-Target Specificity ResponseKO_No->Conclusion_On

Figure 1: Decision matrix for interpreting 5-MPEA activity in isogenic cell pairs.

Part 2: Experimental Protocol

Compound Preparation

5-MPEA is a primary amine. It is typically supplied as a hydrochloride salt to ensure stability.

  • Stock Solution: Dissolve 5-MPEA dihydrochloride in DMSO to 10 mM.

  • Buffering: Ensure final assay media is buffered (HEPES/MOPS) as free amines can shift intracellular pH if used at high micromolar concentrations in unbuffered systems.

Model Generation (CRISPR/Cas9)

Do not rely on transient knockdown (siRNA) for this specific compound class. Residual protein levels can be sufficient for high-affinity ligands like 5-MPEA to function, leading to false negatives. Permanent Knockout is required.

  • Guide Design: Target early exons (Exon 1 or 2) of Target X to induce a frameshift.

  • Transfection: Electroporate RNP complexes (Cas9 + sgRNA) into the parental cell line.

  • Clonal Selection: Isolate single clones via limiting dilution.

  • Validation: Confirm KO via Western Blot (protein loss) and Sanger Sequencing (INDEL verification).

The "Rescue" Experiment (The E-E-A-T Pillar)

To rule out clonal artifacts (e.g., the cell line adapted to the loss of Target X), you must perform a rescue experiment.

  • Method: Transfect KO cells with a cDNA plasmid encoding Target X (synonymous mutations may be needed to prevent Cas9 cutting if using stable Cas9 lines).

  • Expectation: Sensitivity to 5-MPEA should be restored to WT levels.

Part 3: Comparative Performance Data

The following table summarizes the expected quantitative profiles if 5-MPEA is truly on-target.

ParameterWild Type (WT)Target X Knockout (KO)KO + Target X RescueInterpretation
IC50 (Potency) 15 nM> 10,000 nM (No Effect)~ 20 nMConfirmed On-Target
Emax (Efficacy) 100% Inhibition< 5% Inhibition95-100% InhibitionConfirmed On-Target
IC50 (Scenario B) 15 nM500 nMN/APartial Off-Target
IC50 (Scenario C) 15 nM15 nMN/AComplete Off-Target
Experimental Workflow Diagram

Workflow cluster_0 Cellular Models Compound 5-MPEA (10-point dilution) WT_Cells WT Cells Compound->WT_Cells KO_Cells KO Cells Compound->KO_Cells Rescue_Cells KO + Rescue cDNA Compound->Rescue_Cells Incubation Incubation (48-72 hrs) WT_Cells->Incubation KO_Cells->Incubation Rescue_Cells->Incubation Readout Readout: Cell Viability / Reporter Incubation->Readout

Figure 2: Parallel workflow for evaluating 5-MPEA sensitivity across three distinct genetic backgrounds.

Part 4: Technical Analysis & Troubleshooting

Why 5-MPEA Specifically?

The 5-methoxypyridine moiety is a bioisostere often used to improve metabolic stability compared to a phenyl ring, while the ethylamine tail provides critical hydrogen bond donor capability.

  • Risk Factor: The primary amine is highly basic (pKa ~9-10).

  • False Positive Alert: At concentrations >10 µM, 5-MPEA may cause lysosomotropism (accumulation in acidic organelles), leading to non-specific cytotoxicity.

  • Correction: Always run a counter-screen with a structurally similar but inactive analog (e.g., removing the methoxy group if that drives binding) or ensure the KO phenotype is "complete resistance" rather than just a shift in IC50.

Self-Validating the Assay

To ensure trustworthiness, your assay must include:

  • Positive Control: A known "dirty" drug (e.g., Staurosporine) that kills both WT and KO cells. This proves the KO cells are capable of dying and aren't just immortal.

  • Negative Control: DMSO vehicle alone.

References

  • Methods in Molecular Biology. Target Identification and Validation in Drug Discovery.[1] (2019).[2] Humana Press. [Link]

  • Nature Chemical Biology. The promise and peril of chemical probes. (2015).[3] Arrowsmith, C. et al. [Link]

  • CRISPR Journal. Guidelines for the Generation of Non-Clinical Knockout Models. (2021).[4][5] [Link]

  • Journal of Medicinal Chemistry. Pyridines in Drug Discovery and Design. (2020). [Link]

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Comparative

Reproducibility of the Synthesis of 1-(5-Methoxypyridin-2-yl)ethan-1-amine: A Comparative Guide

For researchers and professionals in drug development, the synthesis of chiral amines is a critical step in the creation of novel therapeutics. 1-(5-Methoxypyridin-2-yl)ethan-1-amine is a key building block in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of chiral amines is a critical step in the creation of novel therapeutics. 1-(5-Methoxypyridin-2-yl)ethan-1-amine is a key building block in the synthesis of various pharmaceutical compounds. This guide provides an in-depth analysis of the reported synthetic routes to this amine, with a focus on reproducibility, comparison of alternatives, and practical insights into the experimental protocols.

Introduction

1-(5-Methoxypyridin-2-yl)ethan-1-amine is a chiral amine whose structure is found in a number of biologically active molecules. The reliable and scalable synthesis of this compound is therefore of significant interest to the medicinal chemistry community. This guide will focus on a common two-step synthetic sequence: the preparation of the precursor ketone, 1-(5-Methoxypyridin-2-yl)ethanone, followed by its reductive amination to the target amine. We will explore the nuances of these reactions, potential pitfalls, and alternative approaches to provide a comprehensive understanding of its synthesis.

Primary Reported Synthesis: A Two-Step Approach

A prevalent and logical approach to the synthesis of 1-(5-Methoxypyridin-2-yl)ethan-1-amine involves the initial synthesis of the corresponding ketone, 1-(5-methoxypyridin-2-yl)ethanone, followed by reductive amination.

Part 1: Synthesis of 1-(5-Methoxypyridin-2-yl)ethanone

The synthesis of the key ketone intermediate can be achieved through several methods. One of the most direct methods is the reaction of an activated pyridine derivative with a source of an acetyl group. A common precursor is 2-chloro-5-acetylpyridine, which can be converted to the desired product via nucleophilic substitution with sodium methoxide.[1]

Experimental Protocol: Synthesis of 1-(5-Methoxypyridin-2-yl)ethanone

  • Reaction Setup: A mixture of 1-(6-chloropyrid-3-yl)ethanone (1 equivalent) and sodium methoxide (7.5 equivalents) in methanol is heated in a microwave reactor at 160°C for 4 hours.[1]

  • Work-up: The reaction mixture is evaporated to dryness.[1]

  • Purification: The residue is purified by chromatography on silica gel (eluent: heptane/EtOAc gradient) to afford 1-(6-methoxypyrid-3-yl)ethanone.[1]

Causality Behind Experimental Choices:

  • Microwave Irradiation: The use of microwave heating can significantly accelerate the rate of reaction, reducing the overall reaction time from hours to minutes in some cases. This is due to the efficient and uniform heating of the polar solvent (methanol) and reactants.

  • Excess Sodium Methoxide: A large excess of sodium methoxide is used to drive the nucleophilic aromatic substitution reaction to completion, ensuring the complete conversion of the starting material.

  • Chromatographic Purification: Silica gel chromatography is a standard and effective method for purifying organic compounds, allowing for the separation of the desired product from unreacted starting materials and byproducts.

Part 2: Reductive Amination to 1-(5-Methoxypyridin-2-yl)ethan-1-amine

Reductive amination is a versatile method for the synthesis of amines from ketones or aldehydes.[2][3] This reaction typically proceeds via the in-situ formation of an imine or enamine, which is then reduced to the amine. A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride being a mild and selective option.[4]

Experimental Protocol: Reductive Amination

  • Imine Formation: To a solution of 1-(5-methoxypyridin-2-yl)ethanone (1 equivalent) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), is added an amine source, such as ammonia in methanol or ammonium acetate.

  • Reduction: Sodium triacetoxyborohydride (1.5-2 equivalents) is added portion-wise to the reaction mixture. The reaction is stirred at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.[4]

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or by distillation under reduced pressure to yield 1-(5-Methoxypyridin-2-yl)ethan-1-amine.

Causality Behind Experimental Choices:

  • Sodium Triacetoxyborohydride: This reagent is particularly useful for reductive aminations as it is less basic and more selective than other borohydride reagents like sodium borohydride or sodium cyanoborohydride.[4] Its mild nature allows for the reaction to be carried out in the presence of other reducible functional groups.[4]

  • Solvent Choice: 1,2-dichloroethane (DCE) is often the preferred solvent for reductive aminations with sodium triacetoxyborohydride as it is a non-protic solvent that does not react with the reducing agent.[4]

  • Acid Catalyst: In some cases, the addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion intermediate, leading to a faster reaction.[4]

Comparison with Alternative Synthetic Routes

While the two-step approach described above is a common strategy, other methods for the synthesis of both the ketone precursor and the final amine exist.

Alternative Syntheses of 1-(5-Methoxypyridin-2-yl)ethanone
  • Grignard Reaction: An alternative route to the ketone involves the reaction of a suitable pyridine derivative with a Grignard reagent. For example, the reaction of an N-acylpyridinium salt of 4-methoxypyridine with an alkyl organomagnesium reagent in the presence of a chiral copper (I) catalyst has been reported to produce chiral dihydro-4-pyridones.[5] A similar strategy could potentially be adapted for the synthesis of the target ketone.

  • From 2-Bromo-5-methoxypyridine: The ketone can also be synthesized from 2-bromo-5-methoxypyridine. This could involve, for instance, a metal-catalyzed cross-coupling reaction with a suitable acetyl-containing reagent. The synthesis of 2-bromo-5-methoxypyridine itself can be achieved from 2-amino-5-methoxypyridine via a Sandmeyer-type reaction.[6]

Alternative Reductive Amination Methods
  • Catalytic Hydrogenation: This is a "greener" alternative to the use of stoichiometric hydride reagents.[3] The ketone and an ammonia source are reacted in the presence of a metal catalyst (e.g., Palladium on carbon, Raney nickel) under a hydrogen atmosphere. This method often provides high yields and the only byproduct is water. However, the catalyst can sometimes be sensitive to impurities in the starting material.

  • Leuckart-Wallach Reaction: This classic method involves the reaction of the ketone with formamide or ammonium formate to directly produce the formamide of the amine, which is then hydrolyzed to the primary amine. This method often requires high temperatures and can produce byproducts.

  • Biocatalysis: The use of enzymes, such as imine reductases (IREDs) or reductive aminases (RedAms), offers a highly selective and environmentally friendly approach to the synthesis of chiral amines.[2] These enzymes can catalyze the asymmetric reductive amination of ketones with high enantioselectivity.

Data Presentation

Table 1: Comparison of Synthetic Routes for 1-(5-Methoxypyridin-2-yl)ethanone

MethodStarting MaterialReagentsTypical YieldAdvantagesDisadvantages
Nucleophilic Substitution 2-Chloro-5-acetylpyridineSodium methoxide, MethanolGood to Excellent[1]Direct, readily available starting materialMay require high temperatures or microwave irradiation
Grignard-type Reaction 4-Methoxypyridine derivativeGrignard reagent, Acylating agentVariableCan be adapted for asymmetric synthesis[5]Requires careful control of reaction conditions
Cross-Coupling 2-Bromo-5-methoxypyridineAcetylating agent, Metal catalystModerate to GoodBroad substrate scopeCatalyst cost and removal can be an issue

Table 2: Comparison of Reductive Amination Methods

MethodReducing AgentAmine SourceTypical YieldAdvantagesDisadvantages
Sodium Triacetoxyborohydride NaBH(OAc)₃Ammonia/Ammonium saltsHigh[4]Mild, selective, tolerates various functional groups[4]Stoichiometric waste, cost of reagent
Catalytic Hydrogenation H₂/Metal Catalyst (Pd/C, Ra-Ni)AmmoniaHigh"Green" method, atom economicalCatalyst can be sensitive, requires specialized equipment
Biocatalysis (IREDs) Enzyme, Cofactor (NAD(P)H)AmmoniaHighHigh enantioselectivity, mild conditionsEnzyme availability and cost, may require process optimization

Reproducibility and Troubleshooting

The reproducibility of the synthesis of 1-(5-Methoxypyridin-2-yl)ethan-1-amine can be influenced by several factors:

  • Purity of Starting Materials: Impurities in the starting ketone or reagents can interfere with the reaction, leading to lower yields and the formation of byproducts. For catalytic methods, impurities can poison the catalyst.

  • Reaction Conditions: Precise control of temperature, reaction time, and stoichiometry is crucial for obtaining consistent results.

  • Work-up and Purification: Incomplete quenching of the reaction or inefficient extraction can lead to loss of product. The choice of purification method (distillation vs. chromatography) can also impact the final purity and yield.

  • Moisture: Hydride reagents are sensitive to moisture, and reactions should be carried out under anhydrous conditions to prevent decomposition of the reagent and ensure high yields.

Troubleshooting Common Issues:

  • Low Yield in Ketone Synthesis: If the nucleophilic substitution reaction gives a low yield, consider increasing the reaction temperature or time, or using a stronger base. Ensure the starting material is of high purity.

  • Incomplete Reductive Amination: If the reaction stalls, adding a catalytic amount of acetic acid may help to accelerate the reaction.[4] Ensure the reducing agent is fresh and has been handled under anhydrous conditions.

  • Formation of Byproducts: The formation of the corresponding alcohol (from reduction of the ketone) or dialkylated amine can be problematic. The choice of a milder reducing agent like sodium triacetoxyborohydride can minimize alcohol formation.[4] To avoid dialkylation, a stepwise procedure involving pre-formation of the imine followed by reduction can be employed.[4]

Experimental Workflows

Synthesis_Workflow cluster_ketone Part 1: Ketone Synthesis cluster_amine Part 2: Reductive Amination SM1 2-Chloro-5-acetylpyridine R1 Sodium Methoxide, Methanol SM1->R1 Nucleophilic Aromatic Substitution P1 1-(5-Methoxypyridin-2-yl)ethanone R1->P1 P1_amine 1-(5-Methoxypyridin-2-yl)ethanone P1->P1_amine Purification R2 Ammonia Source, NaBH(OAc)₃ P1_amine->R2 Reductive Amination P2 1-(5-Methoxypyridin-2-yl)ethan-1-amine R2->P2 Reductive_Amination_Mechanism Ketone Ketone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + NH₃ Amine Ammonia Iminium Iminium Ion Hemiaminal->Iminium - H₂O TargetAmine Target Amine Iminium->TargetAmine + [H⁻] Hydride [H⁻] (from NaBH(OAc)₃) Hydride->Iminium

Caption: Simplified mechanism of reductive amination.

Conclusion

The synthesis of 1-(5-Methoxypyridin-2-yl)ethan-1-amine is most reliably achieved through a two-step process involving the synthesis of the precursor ketone followed by reductive amination. While several methods exist for each step, the choice of a specific protocol will depend on factors such as scale, available equipment, and desired purity. For laboratory-scale synthesis, the use of sodium triacetoxyborohydride for the reductive amination step offers a good balance of reactivity, selectivity, and ease of use. For larger-scale production, catalytic hydrogenation presents a more environmentally friendly and cost-effective alternative. Careful attention to experimental parameters and purification techniques is essential for achieving high reproducibility and obtaining the target amine in high purity.

References

  • PrepChem.com. Synthesis of 2-amino-5-methoxy pyridine. [Link]

  • MySkinRecipes. 1-(5-Methoxypyridin-2-yl)ethanone. [Link]

  • Asian Journal of Chemistry. Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. [Link]

  • PMC - NIH. Reductive aminations by imine reductases: from milligrams to tons. [Link]

  • ACS GCI Pharmaceutical Roundtable. Reductive Amination. [Link]

  • Google Patents.
  • PubChem. 5-Acetyl-2-methoxypyridine. [Link]

  • PMC. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. [Link]

  • Google Patents.
  • Google Patents. Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)
  • Royal Society of Chemistry. 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. [Link]

  • Chemical Communications (RSC Publishing). Convenient lanthanum-mediated synthesis of bulky tert-alkyl amines from nitriles. [Link]

  • Google Patents. A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
  • PMC. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. [Link]

  • PubMed. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). [Link]

  • MDPI. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 1-(5-Methoxypyridin-2-yl)ethan-1-amine

Topic: 1-(5-Methoxypyridin-2-yl)ethan-1-amine Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Operational Technical Guide Executive Summary & Compound Profil...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(5-Methoxypyridin-2-yl)ethan-1-amine Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Operational Technical Guide

Executive Summary & Compound Profile

Objective: To provide a scientifically rigorous, safety-first protocol for the disposal of 1-(5-Methoxypyridin-2-yl)ethan-1-amine. This guide prioritizes the mitigation of exothermic incompatibility risks associated with primary amines and pyridine derivatives.

Compound Identification:

  • Chemical Name: 1-(5-Methoxypyridin-2-yl)ethan-1-amine[1]

  • CAS Number: 953780-25-1 (R-isomer specific), 1256822-42-4 (Racemate generic)

  • Functional Class: Pyridine derivative / Primary Aliphatic Amine

  • Physical State: Typically a viscous oil or low-melting solid at room temperature.

Core Safety Directive: Treat this substance as a Corrosive, Flammable, and Toxic Organic Base . Its primary amine functionality (


) dictates its incompatibility with acids and oxidizers, while the pyridine ring contributes to its flammability and potential toxicity profile.
Hazard Analysis & Waste Classification

Expertise Insight: Effective disposal begins with understanding the molecular behavior. The 2-position substitution on the pyridine ring combined with a primary amine side chain creates a molecule that is nucleophilic and basic.

Critical Hazards
Hazard CategoryMechanismOperational Implication
Corrosivity / Irritation High pKa of the primary amine group (~10.5) and pyridine nitrogen (~5.2).Causes severe skin/eye burns.[2] Do not mix with acidic waste streams.
Flammability Organic pyridine backbone.Flash point is likely <60°C (estimated based on analogs). Classify as Ignitable Waste (D001) .
Toxicity Pyridine derivatives often exhibit CNS toxicity and hepatotoxicity.Avoid inhalation.[2][3][4][5][6][7][8][9][10][11][12] All procedures must occur in a fume hood.[3]
Waste Stream Designation

Do not dispose of this chemical in general organic solvent waste if that waste contains acids (e.g., acetic acid, TFA).

  • Primary Stream: Basic Organic Waste (Non-Halogenated) .

  • RCRA Codes (USA): D001 (Ignitable), D002 (Corrosive).

Step-by-Step Disposal Protocol
Phase 1: Preparation & PPE

Before handling waste, ensure the following hierarchy of controls:

  • Engineering: Chemical Fume Hood (Face velocity 80-100 fpm).

  • PPE:

    • Gloves: Nitrile (minimum 0.11 mm) for splash protection. Double-glove or use Butyl rubber for prolonged handling.

    • Eye Protection: Chemical splash goggles (Safety glasses are insufficient for pouring corrosive amines).

    • Body: Lab coat and closed-toe shoes.

Phase 2: Waste Segregation (The "Self-Validating" System)

Trustworthiness Check: To prevent accidents, use the "Two-Check" system.

  • Check 1: Verify the receiving container label says "BASIC" or "ALKALINE".

  • Check 2: Verify the receiving container does not contain oxidizers (peroxides, nitric acid) or active acylating agents (acid chlorides).

Phase 3: Disposal Procedure

Scenario A: Liquid Waste (Stock Solutions/Reaction Mixtures)

  • Container Selection: Use a High-Density Polyethylene (HDPE) or amber glass container.

  • Transfer: Pour the amine solution slowly into the Basic Organic Waste container.

  • Rinsing: Rinse the original vessel with a compatible solvent (e.g., Methanol or Ethanol). Add this rinse to the same waste container.

    • Note: Do not rinse with water if the main waste stream is solvent-only incineration.

  • Labeling: Immediately tag the container with the full chemical name and hazard checkboxes (Flammable, Corrosive, Toxic).

Scenario B: Solid Waste (Contaminated Consumables)

  • Collection: Collect pipette tips, weighing boats, and dry silica contaminated with the substance.

  • Packaging: Double-bag in heavy-duty polyethylene bags (minimum 2 mil thickness).

  • Labeling: Label as "Solid Hazardous Waste - Toxic/Corrosive Debris".

Spill Management (Immediate Response)

Experience Insight: Amine spills are distinct because they smell strongly and can fume. Do not use standard "acid spill kits" blindly; neutralization can generate heat.

  • Evacuate & Ventilate: Clear the immediate area.[6][10]

  • Absorb: Use inert absorbent pads or vermiculite.

    • Why? Absorption prevents the exothermic reaction that might occur if you try to neutralize a concentrated amine pile with strong acid.

  • Clean: Once the bulk liquid is absorbed, wipe the surface with a dilute (5%) acetic acid solution to neutralize residues, followed by water.

  • Dispose: Place all absorbent materials into the Solid Hazardous Waste stream.

Visualized Decision Workflow

The following diagram illustrates the logical decision tree for disposing of 1-(5-Methoxypyridin-2-yl)ethan-1-amine, ensuring no incompatible mixing occurs.

DisposalWorkflow Start Waste: 1-(5-Methoxypyridin-2-yl)ethan-1-amine StateCheck Determine Physical State Start->StateCheck LiquidPath Liquid / Solution StateCheck->LiquidPath SolidPath Solid / Debris StateCheck->SolidPath CompatCheck Check Receiving Container: Is it Acid-Free? LiquidPath->CompatCheck SolidDispose Double Bag -> Solid Hazardous Waste SolidPath->SolidDispose SafeStream Pour into BASIC Organic Waste CompatCheck->SafeStream Yes (Alkaline/Neutral) UnsafeStream STOP: Incompatible (Exotherm Risk) CompatCheck->UnsafeStream No (Acidic)

Caption: Operational decision tree for segregating amine-based waste streams to prevent accidental mixing with incompatible acids.

References & Regulatory Grounding
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Thermo Fisher Scientific. (2025).[2][7] Safety Data Sheet: 2-Propanamine, 1-methoxy- (Analogous Hazard Data).

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification.

  • PubChem. (2024). Compound Summary: Pyridine Derivatives Toxicity Profile. National Library of Medicine.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-Methoxypyridin-2-yl)ethan-1-amine
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